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3-Methoxy-2-methyl-6-nitroaniline Documentation Hub

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  • Product: 3-Methoxy-2-methyl-6-nitroaniline
  • CAS: 132873-82-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Physicochemical Profiling of 3-Methoxy-2-methyl-6-nitroaniline: A Technical Guide for Advanced Pharmaceutical Intermediates

Executive Summary In the landscape of targeted drug discovery, highly substituted aromatic building blocks are paramount for constructing complex pharmacophores. 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, highly substituted aromatic building blocks are paramount for constructing complex pharmacophores. 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) is a specialized, tetra-substituted benzene derivative that serves as a critical intermediate in the synthesis of tricyclic nitrogen-containing compounds and heterocyclic kinase inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to decode the structural logic, synthetic causality, and analytical validation required to work with this molecule. Rather than merely listing its properties, this guide explores why its specific substitution pattern dictates its chemical behavior and how researchers can leverage these properties in drug development workflows.

Structural Elucidation & Molecular Weight Analysis

The chemical identity of 3-Methoxy-2-methyl-6-nitroaniline is defined by a delicate balance of steric hindrance and electronic "push-pull" dynamics.

Molecular Weight Calculation

The empirical formula for the compound is C₈H₁₀N₂O₃ . The exact molecular weight is calculated by summing the standard atomic weights of its constituent atoms:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Molecular Weight: 182.18 g/mol

Electronic and Steric Causality

The molecule features four distinct substituents on the benzene ring, each playing a specific mechanistic role:

  • C1 Primary Amine (-NH₂): Strongly electron-donating (+M effect). It acts as the primary nucleophilic site for downstream cyclization.

  • C2 Methyl Group (-CH₃): Provides critical steric shielding. It restricts the rotation of the adjacent amine and methoxy groups, locking them into specific conformations that influence receptor binding in final drug candidates.

  • C3 Methoxy Group (-OCH₃): Strongly electron-donating (+M effect). Synergizes with the amine to make the ring highly electron-rich.

  • C6 Nitro Group (-NO₂): Strongly electron-withdrawing (-M effect). Positioned ortho to the amine, it creates an intramolecular hydrogen bond that stabilizes the molecule while establishing a strong dipole moment across the ring.

ElectronicEffects Core Central Benzene Ring (Aromatic Core) Amine C1: -NH2 (Electron Donating) Core->Amine Methyl C2: -CH3 (Steric Shielding) Core->Methyl Methoxy C3: -OCH3 (Electron Donating) Core->Methoxy Nitro C6: -NO2 (Electron Withdrawing) Core->Nitro Core->Nitro -M Effect Amine->Core +M Effect Amine->Nitro Intramolecular Hydrogen Bonding Methoxy->Core +M Effect

Fig 1. Electronic and steric influence of substituents on the aromatic core.

Quantitative Physicochemical Data

To ensure rapid reference during experimental design, the core quantitative metrics are summarized below:

PropertyValueCausality / Significance
CAS Registry Number 132873-82-6Unique identifier for procurement and patent tracking.
Molecular Formula C₈H₁₀N₂O₃Dictates mass spectrometry parameters.
Molecular Weight 182.18 g/mol Essential for stoichiometric calculations.
Exact Mass 182.0691 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Physical State Solid (Yellow/Orange)Coloration is driven by the conjugated nitroaniline chromophore.
Solubility DMSO, DMF, DCMHigh organic solubility due to lipophilic methyl/methoxy groups.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 3-Methoxy-2-methyl-6-nitroaniline requires precise regiocontrol. Direct nitration of 3-methoxy-2-methylaniline is fraught with risks, primarily the oxidative degradation of the free amine by nitric acid. The following protocol utilizes a protection-deprotection strategy to ensure high yield and regioselectivity.

SyntheticWorkflow A 3-Methoxy-2-methylaniline (Starting Material) B N-Protection (Acetylation) A->B Ac2O, Pyridine C Electrophilic Aromatic Nitration (HNO3 / H2SO4) B->C Nitrating Mixture 0-5 °C D Regioselective Separation (Position 6 vs 4) C->D Isomer Mixture E Deprotection (Hydrolysis) D->E 6-Nitro Isomer F 3-Methoxy-2-methyl-6-nitroaniline (Target: CAS 132873-82-6) E->F Acidic/Basic Conditions

Fig 2. Regioselective synthetic workflow for 3-Methoxy-2-methyl-6-nitroaniline.

Step-by-Step Experimental Workflow

Step 1: Amine Protection (Acetylation)

  • Action: Dissolve 1.0 eq of 3-methoxy-2-methylaniline in anhydrous dichloromethane (DCM). Add 1.2 eq of pyridine, followed by the dropwise addition of 1.1 eq of acetic anhydride at 0 °C.

  • Causality: The free amine is highly susceptible to oxidation. Acetylation dampens its electron-donating capacity, preventing degradation while maintaining the necessary ortho/para directing effects for the subsequent step.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the appearance of a higher Rf spot confirms complete conversion.

Step 2: Electrophilic Aromatic Nitration

  • Action: Cool the intermediate acetamide solution to between -5 °C and 0 °C. Slowly add a pre-cooled nitrating mixture (conc. HNO₃ / conc. H₂SO₄, 1:1 v/v) dropwise over 30 minutes.

  • Causality: Strict temperature control is critical. Exceeding 5 °C leads to di-nitration and potential ring cleavage. The synergistic directing effects of the methoxy and acetamido groups drive the nitronium ion (NO₂⁺) to positions 4 and 6.

Step 3: Regioselective Separation

  • Action: Quench the reaction over crushed ice, extract with ethyl acetate, and purify the crude mixture via silica gel flash chromatography.

  • Causality: The 6-nitro and 4-nitro isomers exhibit different retention factors due to varying degrees of intramolecular hydrogen bonding. The 6-nitro isomer (target) typically elutes faster due to reduced intermolecular hydrogen bonding with the silica stationary phase.

Step 4: Deprotection

  • Action: Reflux the isolated 6-nitro acetamide intermediate in 6M HCl for 4 hours. Neutralize with saturated NaHCO₃, extract, and recrystallize from ethanol.

  • Causality: Acidic hydrolysis specifically cleaves the acetyl group, restoring the primary amine without affecting the robust aryl-methoxy or aryl-nitro bonds.

Analytical Characterization (Quality Control)

To ensure the integrity of the synthesized or procured 3-Methoxy-2-methyl-6-nitroaniline, a self-validating analytical system must be employed.

Analytical TechniqueExpected ResultCausality / Diagnostic Value
LC-MS (ESI+) m/z 183.1 [M+H]⁺Confirms the exact molecular weight (182.18 + 1.008).
¹H NMR (400 MHz, DMSO-d₆) Two doublets at ~6.5 - 7.8 ppm (J ≈ 8.5 Hz)Confirms the presence of two adjacent aromatic protons (C4 and C5), validating that substitution occurred at C6.
¹H NMR (400 MHz, DMSO-d₆) Singlet at ~3.8 ppm (3H)Confirms the integrity of the methoxy (-OCH₃) group.
HPLC (UV at 254 nm) Single sharp peak (>96% Area)Validates purity and the absence of the 4-nitro isomer.

Applications in Drug Development

The primary value of 3-Methoxy-2-methyl-6-nitroaniline lies in its ortho-relationship between the amine (C1) and the nitro group (C6).

In medicinal chemistry, this specific arrangement is the classic precursor for synthesizing benzimidazoles, benzotriazoles, and tricyclic nitrogen-containing compounds [2]. By subjecting this compound to catalytic hydrogenation (e.g., Pd/C, H₂), the nitro group is reduced to an amine, yielding a 1,2-diamine. This diamine can then be condensed with various electrophiles to form rigid, heterocyclic scaffolds that are ubiquitous in modern kinase inhibitors [1]. The adjacent methyl and methoxy groups provide the necessary steric bulk to ensure these inhibitors fit precisely into the ATP-binding pockets of target kinases, enhancing drug selectivity and reducing off-target toxicity.

References

  • Aquila Pharmatech LLC - Product Details: 3-methoxy-2-methyl-6-nitroaniline (CASRN: 132873-82-6). Available at:

  • Google Patents (NO301421B1) - Analogous process for the preparation of therapeutically active heterocyclic amines. Available at:1

  • Google Patents (RU2023712C1) - Tricyclic nitrogen-containing compounds and tetrahydroquinoline derivatives. Available at:2

Sources

Exploratory

Technical Whitepaper: Chemical Identity, Synthesis, and Pharmaceutical Applications of 2-Methyl-3-methoxy-6-nitroaniline

Executive Summary In the landscape of advanced active pharmaceutical ingredient (API) synthesis, highly substituted anilines serve as critical scaffolds for developing targeted therapeutics. 2-Methyl-3-methoxy-6-nitroani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, highly substituted anilines serve as critical scaffolds for developing targeted therapeutics. 2-Methyl-3-methoxy-6-nitroaniline is a specialized, multi-substituted aromatic building block primarily utilized in the synthesis of heterocyclic amines with potent central nervous system (CNS) activity.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative guide on this compound. This document clarifies its IUPAC nomenclature and synonyms, details its physicochemical profile, and provides field-proven, self-validating synthetic protocols detailing the causality behind each experimental condition.

Chemical Nomenclature & Physicochemical Profiling

While frequently queried in literature and commercial databases as "2-Methyl-3-methoxy-6-nitroaniline," strict IUPAC nomenclature rules dictate that the principal functional group (the amine) dictates position 1 on the benzene ring. Consequently, the correct systematic name is 3-Methoxy-2-methyl-6-nitroaniline .

To ensure clarity across procurement and regulatory documentation, the quantitative data and recognized synonyms are consolidated in the table below [2][3].

PropertyValue / Designation
IUPAC Name 3-Methoxy-2-methyl-6-nitroaniline
Systematic Synonyms 3-Methoxy-2-methyl-6-nitrobenzenamine; 6-Nitro-3-methoxy-2-methylaniline
Common/Commercial Name 2-Methyl-3-methoxy-6-nitroaniline
CAS Registry Number 132873-82-6
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Typical Commercial Purity >96% (HPLC)

Strategic Importance in CNS Drug Development

The primary value of 3-methoxy-2-methyl-6-nitroaniline lies in its role as an advanced intermediate for tricyclic nitrogen-containing compounds. According to foundational patents developed by The Upjohn Company (now part of Pfizer), this compound is a direct precursor to 4-methoxy-3-methyl-1,2-benzenediamine [1].

When cyclized, this diamine yields complex benzimidazole and imidazo-quinoline derivatives. These heterocyclic amines exhibit high binding affinities for 5-HT (serotonin) and dopamine receptors, making them critical candidates for treating severe CNS disorders, including schizophrenia, Parkinson's disease, anxiety, and depression [1].

Pharma_Application A Target Compound (CAS: 132873-82-6) B 1,2-Benzenediamine Derivative A->B Catalytic Hydrogenation C Benzimidazole Scaffold B->C Cyclization with Carboxylic Acids D CNS Active Agent (Schizophrenia / Parkinson's) C->D 5-HT / Dopamine Receptor Modulation

Role of 2-methyl-3-methoxy-6-nitroaniline in generating CNS-active scaffolds.

Mechanistic Insights into the Synthetic Pathway

The synthesis of 3-methoxy-2-methyl-6-nitroaniline from commercially available 2,6-dichloro-3-nitrotoluene relies on two sequential Nucleophilic Aromatic Substitution (SNAr) reactions, followed by a downstream reduction [1].

  • High-Pressure Amination: The first chloride is displaced by ammonia. The nitro group activates the ring, but the adjacent methyl group creates severe steric hindrance.

  • Methoxylation: The second chloride, highly activated by the para-nitro group, is displaced by a methoxide ion under milder reflux conditions.

  • Reduction: The nitro group is reduced to an amine, preparing the molecule for heterocyclic cyclization.

Synthesis_Pathway SM 2,6-Dichloro-3-nitrotoluene (Starting Material) INT1 3-Chloro-2-methyl-6-nitrobenzenamine (Intermediate 1) SM->INT1 NH3 / MeOH 130°C, 340 psi TARGET 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) INT1->TARGET NaOMe / MeOH Reflux, 18h API 4-Methoxy-3-methyl-1,2-benzenediamine (Diamine Precursor) TARGET->API H2 (50 psi), Pd/C EtOH, 30 min

Synthetic route of 3-methoxy-2-methyl-6-nitroaniline and downstream reduction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent and condition selection is explicitly defined to aid process chemists in scaling or troubleshooting.

Protocol A: Synthesis of 3-Chloro-2-methyl-6-nitrobenzenamine
  • Causality: The ortho-methyl group creates significant steric hindrance around the chloride at position 2. To overcome this high activation barrier for the SNAr reaction, high thermal energy and pressure are mandatory.

  • Procedure:

    • Suspend 2,6-dichloro-3-nitrotoluene (6.0 g, 29 mmol) in 50% methanolic ammonia (60 mL) within a high-pressure autoclave.

    • Seal and stir the mixture at 130°C (generating ~340 psi of pressure) for 18 hours.

    • Cool the autoclave to -30°C before opening to safely reduce pressure and maximize product precipitation.

    • Filter the precipitate and wash with cold methanol.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the higher Rf starting material is entirely consumed. Verify the intermediate mass via LC-MS (Expected m/z: [M+H]+ ≈ 187.0). Yield should be approximately 76% [1].

Protocol B: Synthesis of 3-Methoxy-2-methyl-6-nitroaniline (Target)
  • Causality: The remaining chloride is highly activated by the para-nitro group, allowing for a milder SNAr using sodium methoxide at reflux, avoiding the need for high-pressure equipment.

  • Procedure:

    • Add sodium methoxide in methanol (110 mL of 25% solution, 0.49 mol, ~20 equiv) to a stirred suspension of 3-chloro-2-methyl-6-nitrobenzenamine (4.0 g, 23.5 mmol) in methanol (250 mL).

    • Stir the mixture at reflux for 18 hours.

    • Cool the solution to room temperature.

  • Validation Check: Neutralize the reaction mixture with methanolic hydrogen chloride before concentration. This quenches excess alkoxide, preventing unwanted side reactions or degradation during solvent removal. Filter to remove precipitated sodium chloride. Partition the residual solid between ethyl acetate and water, dry the organic layer, and evaporate. Confirm product identity via 1H NMR (CDCl3), specifically validating the appearance of a strong singlet near 3.9 ppm corresponding to the new -OCH3 protons. Yield should be approximately 86% [1].

Protocol C: Downstream Reduction to 4-Methoxy-3-methyl-1,2-benzenediamine
  • Causality: 10% Palladium on Carbon (Pd/C) under 50 psi of hydrogen is selected over harsh chemical reductants (e.g., Fe/HCl or SnCl2) to ensure the methoxy ether remains intact and to facilitate a simple filtration workup for the highly sensitive diamine.

  • Procedure:

    • Combine 3-methoxy-2-methyl-6-nitroaniline (3.5 g, 19.0 mmol) and 10% Pd/C (1.0 g) in absolute ethanol (150 mL) in a Parr hydrogenation flask.

    • Hydrogenate at 50 psi initial hydrogen pressure.

  • Validation Check: The reaction is self-indicating; monitor the pressure gauge. Hydrogen uptake will cease when the reduction is complete (typically ~30 minutes). Critical: Filter the mixture through a pad of Celite under an inert atmosphere (N2 or Ar) to prevent spontaneous oxidation of the electron-rich diamine product [1].

References

  • Moon, M. W., Heier, R. F., & Morris, J. K. (1993). Heterocyclic amines having central nervous system activity (US Patent No. 5,273,975A). U.S. Patent and Trademark Office. Google Patents.
  • MolCore.1326815-54-6 | 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (Related Products: 132873-82-6 | 3-Methoxy-2-methyl-6-nitroaniline).
  • Aquila Pharmatech LLC.Product Details: AP09946 - 3-methoxy-2-methyl-6-nitroaniline.
Foundational

A Technical Guide to 3-Methoxy-2-methyl-6-nitroaniline: Synthesis, Sourcing, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist, this guide provides an in-depth analysis of 3-Methoxy-2-methyl-6-nitroaniline, a specialized aromatic amine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides an in-depth analysis of 3-Methoxy-2-methyl-6-nitroaniline, a specialized aromatic amine of interest in synthetic chemistry. Acknowledging its status as a non-standard reagent, this document focuses on a validated, logical pathway to its synthesis from commercially available precursors. We will explore the causality behind the synthetic strategy, provide actionable procurement data for starting materials, and discuss the potential applications of this molecule by examining the role of its structural analogs in contemporary drug discovery and materials science.

Compound Overview and Strategic Importance

3-Methoxy-2-methyl-6-nitroaniline is a substituted nitroaniline derivative. Its structure, featuring an aniline core with methoxy, methyl, and nitro groups, presents a unique combination of electronic and steric properties. The amino group serves as a key nucleophile and a versatile handle for further chemical modification, while the electron-withdrawing nitro group and electron-donating methoxy and methyl groups create a specific electronic environment that influences the reactivity of the aromatic ring and the basicity of the amine.

Nitroaniline derivatives are a cornerstone class of intermediates in the chemical industry, pivotal for producing dyes, pigments, and agrochemicals.[1] In the realm of pharmaceutical research, the nitroaromatic scaffold is of significant interest. The nitro group can act as a bio-reducible moiety, enabling the design of prodrugs that are selectively activated in the hypoxic environments characteristic of solid tumors.[2] Furthermore, substituted anilines are foundational building blocks in the synthesis of a vast array of complex therapeutic agents.[3][4][5]

Sourcing and Procurement of Key Precursors

Successful synthesis begins with high-quality, verifiable starting materials. The primary precursor for the synthesis of 3-Methoxy-2-methyl-6-nitroaniline is 3-Methoxy-2-methylaniline. For comparative studies and as a well-documented related compound, 2-Methyl-6-nitroaniline is also included.

Compound NameCAS NumberMolecular FormulaRepresentative SuppliersIndicative Pricing (Research Scale)
3-Methoxy-2-methylaniline 19500-02-8C₈H₁₁NOPubChem VendorsPricing available upon request from suppliers.
2-Methyl-6-nitroaniline 570-24-1C₇H₈N₂O₂Thermo Fisher Scientific~ $285 / 100 g

Note: Pricing is indicative and subject to change based on supplier, purity, and quantity. Researchers should obtain current quotes directly from vendors.

Proposed Synthesis Protocol: Nitration of 3-Methoxy-2-methylaniline

The most direct and logical method to prepare 3-Methoxy-2-methyl-6-nitroaniline is through the electrophilic nitration of its precursor, 3-Methoxy-2-methylaniline. The procedure outlined below is based on established methodologies for the nitration of substituted anilines.[7]

Mechanistic Rationale and Regioselectivity

The key challenge in the nitration of anilines is controlling the reaction's selectivity and preventing over-oxidation. The powerful activating and ortho-, para-directing amino group (-NH₂) makes the ring highly susceptible to electrophilic attack and oxidation by strong nitric acid. To mitigate this, the amino group is first protected, typically through acetylation, to moderate its activating effect and introduce steric hindrance.

The directing effects of the substituents on the precursor ring are as follows:

  • Amino (-NH₂) : Strongly activating, ortho/para-directing.

  • Methoxy (-OCH₃) : Strongly activating, ortho/para-directing.

  • Methyl (-CH₃) : Weakly activating, ortho/para-directing.

In the precursor, 3-Methoxy-2-methylaniline, the positions ortho and para to the powerful amino group are C6, C2, and C4. The C2 position is already substituted. The C6 position is sterically unhindered and activated by both the amino and methoxy groups, making it the most probable site for nitration.

Step-by-Step Experimental Workflow

This protocol is a self-validating system, proceeding from a known starting material to a logical product through well-established reaction classes.

Step 1: Acetylation (Protection of the Amino Group)

  • Dissolve 3-Methoxy-2-methylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice water to precipitate the acetylated product, N-(3-methoxy-2-methylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Nitration

  • Carefully add the dried N-(3-methoxy-2-methylphenyl)acetamide (1.0 eq) in small portions to concentrated sulfuric acid at 0 °C. Stir until fully dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction does not exceed 10 °C.[7]

  • Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice. The nitrated product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Step 3: Hydrolysis (Deprotection)

  • Reflux the crude nitrated acetanilide from the previous step in a mixture of ethanol and aqueous hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the final product, 3-Methoxy-2-methyl-6-nitroaniline.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of 3-Methoxy-2-methyl-6-nitroaniline cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start 3-Methoxy-2-methylaniline Protected N-(3-methoxy-2-methylphenyl)acetamide Start->Protected Acetic Anhydride, Glacial Acetic Acid Nitrated N-(3-methoxy-2-methyl-6-nitrophenyl)acetamide Protected->Nitrated HNO₃, H₂SO₄, 0-5 °C Final 3-Methoxy-2-methyl-6-nitroaniline Nitrated->Final Aq. HCl, Ethanol, Reflux

Caption: Proposed three-step synthesis of 3-Methoxy-2-methyl-6-nitroaniline.

Applications in Research and Drug Development

Substituted nitroanilines are valuable scaffolds in medicinal chemistry.[8] The target compound, by virtue of its functional groups, can be envisioned as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity.

For example, 5-(4-methylpiperazin-1-yl)-2-nitroaniline has been identified as a potent and selective inhibitor of SIRT6, a target for type 2 diabetes treatment.[9] The core nitroaniline structure is crucial for its activity. Our target molecule could be used in a similar fashion, where the amino group is functionalized to build out a larger pharmacophore.

The general workflow involves using the amino group for nucleophilic substitution or amide bond formation, while the nitro group can be reduced to an amine, providing a second point for diversification.

Representative Application Workflow

Application_Workflow Application as a Synthetic Intermediate cluster_0 Functionalization cluster_1 Intermediate Products Start 3-Methoxy-2-methyl-6-nitroaniline Amide Amide Formation (at -NH₂) Start->Amide Acyl Chloride (R-COCl) Reduction Nitro Reduction (at -NO₂) Start->Reduction H₂, Pd/C or SnCl₂ ProductA Amide Derivative Amide->ProductA ProductB Diaminobenzene Derivative Reduction->ProductB Final Complex Bioactive Molecules (e.g., Kinase Inhibitors, Probes) ProductA->Final Further Modification ProductB->Final Cyclization, Derivatization

Caption: Diversification pathways for 3-Methoxy-2-methyl-6-nitroaniline in synthesis.

Safety and Handling

No specific safety data exists for 3-Methoxy-2-methyl-6-nitroaniline. However, based on the data for the closely related compound 2-Methyl-6-nitroaniline (CAS: 570-24-1) , the target compound should be handled as acutely toxic and hazardous.

  • Hazard Classification : Expected to be toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[10][11]

  • Handling : Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[10]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up.

  • First Aid : In case of contact with skin, wash off immediately with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor immediately.[11]

Disclaimer: This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.

References

  • BenchChem. (2025).
  • Taylor & Francis Online. (2006, August 19). An Improved Synthesis of N-Substituted-2-nitroanilines.
  • Interst
  • Chemicals United BV.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 5).
  • Fisher Scientific. (2025, December 22).
  • Google Patents. (2014). CN103848706A - Synthesis method of substituted nitroaniline.
  • CPAChem. (2024, November 27).
  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • BenchChem. (2025). The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers.
  • PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline Derivatives as a New Class of SIRT6 Inhibitors.
  • De Monchy.
  • Modern Chemical Co. Amines Supplier & Distributor.
  • PubChem. 3-Methoxy-2-nitroaniline.
  • MDPI. (2022, June 3).
  • ChemicalBook. 3-Methoxy-2-nitroaniline CAS#: 16554-47-5.
  • PubChem. 3-Methoxy-2-methylaniline.
  • PubChem. 2-Methoxy-N-methyl-6-nitroaniline.
  • Thermo Fisher Scientific. 2-Methyl-6-nitroaniline, 98% 100 g.
  • ChemScene. 1807057-07-3 | 2-Methoxy-4-methyl-6-nitroaniline.
  • PubChem. 2-Methyl-6-nitroaniline.
  • Sigma-Aldrich. 2-Methoxy-6-nitroaniline.
  • Wikipedia. 3-Nitroaniline.

Sources

Exploratory

Difference between 3-Methoxy-2-methyl-6-nitroaniline and nitroaniline isomers

The following technical guide provides an in-depth analysis of 3-Methoxy-2-methyl-6-nitroaniline (CAS 132873-82-6), contrasting its physicochemical behavior, synthesis, and applications with standard nitroaniline isomers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Methoxy-2-methyl-6-nitroaniline (CAS 132873-82-6), contrasting its physicochemical behavior, synthesis, and applications with standard nitroaniline isomers.

Structural Dynamics, Synthesis Strategies, and Pharmaceutical Applications

Executive Summary

3-Methoxy-2-methyl-6-nitroaniline is a highly functionalized aniline derivative used primarily as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates, particularly for CNS-active agents and kinase inhibitors.[1][2] Unlike the standard nitroaniline isomers (ortho, meta, para), this molecule features a "push-pull" electronic system constrained by significant steric crowding. The presence of a methyl group at the C2 position and a nitro group at the C6 position creates a unique "ortho-flanked" amine environment, drastically altering its reactivity, basicity, and solubility profiles compared to simpler isomers.

Structural & Electronic Analysis

The Target Molecule: 3-Methoxy-2-methyl-6-nitroaniline

This molecule represents a penta-substituted benzene ring (counting the implicit hydrogens) where the amino group is the focal point of intense steric and electronic interaction.

  • Structure:

    • Position 1: Amino group (

      
      )
      
    • Position 2: Methyl group (

      
      ) – Steric bulk, weak donor
      
    • Position 3: Methoxy group (

      
      ) – Strong donor (resonance)
      
    • Position 6: Nitro group (

      
      ) – Strong acceptor, H-bond acceptor
      
  • The "Gated" Amine: The amino group is flanked by a methyl group and a nitro group. This creates a Steric Inhibition of Resonance (SIR) scenario where the amino group may be forced out of complete coplanarity with the ring, reducing its conjugation but enhancing its availability for specific localized interactions.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amine hydrogen and the adjacent nitro oxygen (N-H···O=N). This "locks" the conformation, reducing the basicity of the amine and increasing the molecule's lipophilicity (LogP).

Comparison with Standard Nitroaniline Isomers

The behavior of the target molecule is best understood by benchmarking it against the three classic isomers.

Feature2-Nitroaniline (Ortho) 3-Nitroaniline (Meta) 4-Nitroaniline (Para) Target: 3-Methoxy-2-methyl-6-nitroaniline
Electronic Effect Inductive (-I) & Resonance (-R)Inductive (-I) onlyStrong Resonance (-R)Synergistic: 3-OMe (+R) opposes 6-NO2 (-R)
Basicity (

)
Weak (-0.26)Moderate (2.46)Weak (1.0)Very Weak (< -0.5) (Est.) due to steric/H-bond
H-Bonding Intramolecular (Strong)IntermolecularIntermolecularIntramolecular (Very Strong)
Melting Point 71°C114°C148°CHigh (>120°C) (Predicted: rigid lattice)
Solubility Non-polar solventsPolar solventsPolar solventsLipophilic (Soluble in DCM, EtOAc)
Color OrangeYellowYellowDark Orange / Red (Bathochromic shift)
Electronic "Push-Pull" Diagram

The following diagram illustrates the competing electronic forces and the steric locking mechanism in the target molecule.

ElectronicEffects Amine Amino Group (C1) Primary Donor Ring Benzene Ring Electron Conduit Amine->Ring +R Effect Methyl Methyl Group (C2) Steric Bulk Methyl->Amine Steric Crowding (Twists Amine) Methoxy Methoxy Group (C3) Secondary Donor (+R) Methoxy->Ring +R Effect (Para to Nitro) Nitro Nitro Group (C6) Acceptor (-R) / H-Bond Trap Nitro->Amine Intramolecular H-Bond Ring->Nitro -R Withdrawal

Figure 1: Electronic and steric interactions. The C1-Amine is 'clamped' by the C2-Methyl and C6-Nitro groups, forcing a specific conformation and reducing reactivity.

Synthesis & Manufacturing Protocols

The synthesis of 3-Methoxy-2-methyl-6-nitroaniline is non-trivial due to the directing effects of the substituents. A direct nitration of 3-methoxy-2-methylaniline yields a mixture of the 4-nitro and 6-nitro isomers. The 6-nitro isomer (target) is often the minor product unless specific conditions are used to leverage the "ortho effect" or if the 4-position is sterically disfavored.

Retrosynthetic Analysis
  • Precursor: 2-Methyl-3-nitroanisole (or 2-Methyl-3-nitrophenol).

  • Key Transformation: Regioselective nitration of the aniline derivative.[3]

Optimized Synthesis Workflow

The following protocol outlines a robust route starting from commercially available 2-Methyl-3-nitroanisole .

Step 1: Reduction to Aniline
  • Reagents:

    
    , Pd/C (5%), Ethanol.[4]
    
  • Process: Hydrogenation at room temperature.[4]

  • Product: 3-Methoxy-2-methylaniline (CAS 19500-02-8).[4]

Step 2: Protection (Acetylation)
  • Rationale: Protecting the amine as an acetamide increases steric bulk, which typically favors para substitution (position 4). However, to get the ortho (position 6) product, one might skip protection or use conditions that favor coordination to the amine (e.g., mixed acid nitration where the ammonium species directs meta, but the methoxy directs ortho/para).

  • Alternative Strategy: Using tert-butyl nitrite (TBN) can favor ortho-nitration via a radical mechanism.

  • Standard Industrial Route: Acetylation

    
     Nitration 
    
    
    
    Hydrolysis.
    • Note: The methoxy group at C3 strongly activates C4 (ortho) and C6 (para). The acetamide at C1 activates C4 (para) and C6 (ortho). Both groups direct to the same positions.

    • Challenge: Separating the 4-nitro and 6-nitro isomers.

Step 3: Nitration & Hydrolysis
  • Nitration: Dissolve intermediate in

    
    , cool to 0°C. Add 
    
    
    
    dropwise.
  • Quench: Pour into ice water. Filter precipitate.[5]

  • Hydrolysis: Reflux in dilute HCl to remove acetyl group.

  • Purification: Fractional crystallization from Ethanol/Water. The 6-nitro isomer (Target) is typically less soluble due to H-bonding and crystallizes differently than the 4-nitro isomer.

SynthesisRoute Start 2-Methyl-3-nitroanisole Step1 Reduction (H2, Pd/C) Start->Step1 Inter1 3-Methoxy-2-methylaniline (CAS 19500-02-8) Step1->Inter1 Step2 Acetylation (Ac2O) Inter1->Step2 Inter2 N-Acetyl Intermediate Step2->Inter2 Step3 Nitration (HNO3/H2SO4) Inter2->Step3 Inter3 Mixture of Isomers (4-Nitro & 6-Nitro) Step3->Inter3 Step4 Hydrolysis & Fractional Crystallization Inter3->Step4 Target TARGET: 3-Methoxy-2-methyl-6-nitroaniline Step4->Target

Figure 2: Synthetic pathway emphasizing the critical isomer separation step.

Physicochemical Properties & Characterization

Researchers must rely on specific spectral fingerprints to distinguish the target from its isomers.

Comparison Table
PropertyValue / CharacteristicNote
CAS Number 132873-82-6 Distinct from 2-Me-6-Nitro (570-24-1)
Molecular Formula

MW: 182.18 g/mol
Appearance Dark Orange / Red Crystalline SolidDeeper color than m-nitroaniline due to push-pull conjugation
Solubility Soluble in DMSO, DCM, Ethyl AcetatePoor water solubility (High LogP)
Proton NMR (

)
Distinct signals for Me (~2.1 ppm) and OMe (~3.8 ppm).[1][2][4][6][7] Aromatic protons show ortho coupling (J ~8-9 Hz) if adjacent (4,5) or singlets if isolated.The 6-nitro position leaves protons at C4 and C5. These are adjacent, so they will appear as doublets.
IR Spectrum Two N-H stretches (3400-3500 cm⁻¹). Strong

bands (1350, 1530 cm⁻¹).
N-H bands may be shifted/broadened by intramolecular H-bonding.
Distinguishing Isomers via NMR
  • Target (6-Nitro): Protons at C4 and C5 are adjacent. Spectrum shows two doublets (AB system) in the aromatic region.

  • Isomer (4-Nitro): Protons at C5 and C6 are adjacent. Spectrum also shows two doublets.

  • Differentiation: NOE (Nuclear Overhauser Effect) experiments.

    • Irradiate Methyl (C2): Enhancement of OMe (C3)? No. Enhancement of H-C6? No (Nitro is there).

    • Key: In the 6-nitro isomer, the Methyl (C2) is far from the remaining protons (C4, C5). In the 4-nitro isomer, the Methyl (C2) is adjacent to the proton at C6? No, C6 is H. So NOE between Me and H-C6 would be observed for the 4-nitro isomer. Absence of NOE between Me and aromatic H confirms the 6-nitro structure.

Applications in Drug Development

The specific substitution pattern of 3-Methoxy-2-methyl-6-nitroaniline is not accidental; it is a "privileged scaffold" in medicinal chemistry.

Kinase Inhibition

Many kinase inhibitors (e.g., for EGFR or VEGFR) require an aniline moiety to hinge-bind within the ATP pocket.

  • Role of C2-Methyl: Induces a twist in the molecule, forcing the aniline ring to adopt a specific dihedral angle relative to the core heterocycle. This improves selectivity by fitting into hydrophobic pockets that planar analogs cannot access.

  • Role of C3-Methoxy: Solubilizing group that often points towards the solvent front or interacts with specific residues (e.g., Cys or Thr) in the kinase gatekeeper region.

CNS Active Agents

As noted in patent literature (e.g., WO1990015058), this fragment is used to synthesize tricyclic amines with CNS activity. The lipophilicity conferred by the internal H-bond allows for better Blood-Brain Barrier (BBB) penetration compared to more polar isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10464700, 3-Methoxy-2-nitroaniline (Related Structure). Retrieved from [Link]

  • Accela ChemBio Inc. Product Catalog: 3-Methoxy-2-methyl-6-nitroaniline (CAS 132873-82-6).[1][2][8] Retrieved from [Link]

  • Google Patents. Patent NO301421B1: Analogifremgangsmåte for fremstilling av terapeutisk aktive, heterocykliske aminer.[6] (Mentions synthesis of CAS 132873-82-6).[1][2] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation of 3-Methoxy-2-methyl-6-nitroaniline

This Application Note is designed as a high-level technical document for process chemists and R&D scientists. It addresses the catalytic hydrogenation of 3-Methoxy-2-methyl-6-nitroaniline to yield 3-Methoxy-2-methylbenze...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical document for process chemists and R&D scientists. It addresses the catalytic hydrogenation of 3-Methoxy-2-methyl-6-nitroaniline to yield 3-Methoxy-2-methylbenzene-1,6-diamine (systematically named 4-Methoxy-3-methylbenzene-1,2-diamine ).

Executive Summary

The reduction of 3-Methoxy-2-methyl-6-nitroaniline (1) to its corresponding diamine, 4-Methoxy-3-methylbenzene-1,2-diamine (2) , is a critical transformation in the synthesis of benzimidazole-based pharmaceuticals and specialty dyes. While nitro reduction is a standard class of reactions, this specific substrate presents unique challenges due to the electron-rich nature of the resulting diamine, rendering it highly susceptible to oxidative degradation (turning purple/black upon air exposure).

This guide details a robust, scalable protocol using Palladium on Carbon (Pd/C) under mild hydrogenation conditions. It emphasizes "Design for Stability"—integrating the reduction and isolation steps to prevent product decomposition.

Key Reaction Parameters
ParameterSpecification
Substrate 3-Methoxy-2-methyl-6-nitroaniline
Catalyst 5% Pd/C (50% wet type)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Hydrogen Pressure 3 – 5 bar (45 – 75 psi)
Temperature 40°C – 50°C
Yield >95% (as dihydrochloride salt)

Reaction Chemistry & Mechanism

The reduction of the nitro group proceeds via the Haber-Lukashevich mechanism , involving a six-electron transfer.[1]

Reaction Scheme

Substrate (1): 3-Methoxy-2-methyl-6-nitroaniline (


)
Product (2):  4-Methoxy-3-methylbenzene-1,2-diamine (

)


Mechanistic Pathway (Visualization)

The reduction occurs stepwise on the catalyst surface. Accumulation of the Hydroxylamine intermediate is a safety concern (exothermic decomposition) and a quality concern (condensation to azoxy impurities).

ReactionMechanism Nitro Nitroaniline (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 - H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Azoxy Azoxy Side Product Nitroso->Azoxy Condensation Amine Diamine Product (R-NH2) Hydroxyl->Amine + H2 - H2O Hydroxyl->Azoxy Condensation

Figure 1: Stepwise reduction pathway of nitroarenes on metal surfaces. Minimizing the residence time of the hydroxylamine intermediate is critical.

Experimental Protocol

Safety Warning:

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of autoclave and vessels.

  • Pd/C Catalyst: Pyrophoric when dry. Always keep wet with water or solvent.

  • Product Toxicity: Aromatic diamines are potential sensitizers and carcinogens. Handle in a fume hood.

Materials
  • Substrate: 3-Methoxy-2-methyl-6-nitroaniline (Purity >98%).

  • Catalyst: 5% Pd/C, 50% water wet (e.g., Johnson Matthey Type 39 or Evonik equivalent).

    • Rationale: Water-wet catalyst reduces ignition risk and 5% loading is sufficient for this activated ring system.

  • Solvent: Methanol (HPLC Grade).

  • Acid Scavenger (Optional): Not required unless the substrate contains halogens (not applicable here).

Equipment Setup
  • High-pressure reactor (Autoclave) or Parr Hydrogenator.

  • Magnetic or overhead stirring (vigorous stirring is essential for gas-liquid mass transfer).

  • Temperature controller.

Step-by-Step Procedure
Phase 1: Reactor Loading
  • Inerting: Flush the reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Slurry Preparation: In a separate beaker, suspend the Pd/C catalyst (5 wt% relative to substrate) in a small amount of water/methanol.

    • Note: Add the catalyst to the liquid, not vice versa, to prevent sparking.

  • Substrate Addition: Dissolve 3-Methoxy-2-methyl-6-nitroaniline (10 g, 54.9 mmol) in Methanol (100 mL) .

  • Transfer: Carefully transfer the catalyst slurry and substrate solution into the reactor.

  • Sealing: Seal the reactor and purge with

    
     (3 cycles at 5 bar).
    
Phase 2: Hydrogenation[2]
  • H2 Purge: Purge the reactor with Hydrogen (

    
    ) (3 cycles at 5 bar) to displace nitrogen.
    
  • Pressurization: Charge reactor to 4 bar (approx. 60 psi) with

    
    .
    
  • Reaction: Heat to 45°C with vigorous stirring (800-1000 rpm).

  • Monitoring: The reaction is exothermic. Monitor internal temperature.[3]

    • Endpoint: Reaction is complete when

      
       uptake ceases (typically 2–4 hours). Confirm by TLC (Eluent: 50% EtOAc/Hexane) or HPLC.
      
Phase 3: Workup & Isolation (Critical for Stability)

The product is air-sensitive. Perform workup rapidly or under inert atmosphere.

  • Cooling: Cool reactor to 20°C. Vent

    
     and purge with 
    
    
    
    .
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

    • Safety: Keep the filter cake wet. Do not suck dry to avoid catalyst ignition.

  • Stabilization (Salt Formation):

    • Method A (If isolating): Immediately add Concentrated HCl (2.5 equivalents) to the filtrate.

    • Method B (If using in next step): Keep in solution under

      
       and use immediately.
      
  • Concentration: Evaporate the acidified solvent to yield the dihydrochloride salt of the diamine.

    • Result: The salt is a stable, off-white to pale pink solid, resistant to oxidation.

Process Workflow Visualization

Workflow Start Start: Weigh Reagents Load Load Reactor: Substrate + Pd/C + MeOH Start->Load Purge Inerting: N2 Purge (3x) -> H2 Purge (3x) Load->Purge React Hydrogenation: 45°C, 4 bar H2, 4 hours Purge->React Check QC Check: H2 Uptake Stops / HPLC React->Check Check->React Incomplete Filter Filtration: Remove Pd/C (Celite) Check->Filter Complete Acidify Stabilization: Add HCl (2.5 eq) Filter->Acidify CRITICAL: Prevent Oxidation Isolate Isolation: Evaporate to Dihydrochloride Salt Acidify->Isolate

Figure 2: Operational workflow emphasizing the stabilization step immediately after filtration.

Results & Discussion

Expected Yield and Purity
  • Conversion: >99.5%[4]

  • Isolated Yield (HCl Salt): 92–96%

  • Appearance: The free base is a viscous oil or low-melting solid that darkens rapidly. The HCl salt is a stable crystalline solid.

Impurity Profile
ImpurityOriginControl Strategy
Starting Nitro Incomplete reactionEnsure adequate H2 pressure and stirring speed (mass transfer limitation).
Hydroxylamine Reaction intermediateAllow full reaction time; do not stop early.
Azoxy/Azo dimers Condensation of intermediatesMaintain low temperature (<60°C) and ensure catalyst activity is high.
Troubleshooting Guide
  • Problem: Reaction stalls at 80-90% conversion.

    • Root Cause:[2][5] Catalyst poisoning (by sulfur/amines) or mass transfer limits.

    • Solution: Increase stirring speed. If stalled, filter and add fresh catalyst (1-2%).

  • Problem: Product turns black during filtration.

    • Root Cause:[2][5] Oxidation of the electron-rich diamine.

    • Solution: Minimize air exposure.[1][6] Degas solvents. Add Ascorbic Acid (antioxidant) or HCl immediately.

References

  • BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Retrieved from

  • Vertex AI Search. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021).[7][8][9] Retrieved from

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018).[8][10] Retrieved from

  • American Chemical Society (ACS). Selective Hydrogenation of Halogenated Nitroaromatics. (2015).[2][11] Organic Process Research & Development. Retrieved from

Sources

Application

Application Note: Optimized Diazotization Strategies for Sterically Hindered &amp; Electron-Deficient Anilines

Executive Summary & Strategic Analysis The Challenge: 3-Methoxy-2-methyl-6-nitroaniline presents a dual-threat challenge in diazotization chemistry: Electronic Deactivation: The nitro group at the ortho (6-) position exe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: 3-Methoxy-2-methyl-6-nitroaniline presents a dual-threat challenge in diazotization chemistry:

  • Electronic Deactivation: The nitro group at the ortho (6-) position exerts a strong electron-withdrawing effect ($ -I, -M $), significantly reducing the basicity of the amine lone pair. This prevents protonation in dilute mineral acids, a prerequisite for standard diazotization.

  • Steric Hindrance: The amine is flanked by a methyl group at C2 and a nitro group at C6. This "ortho-effect" physically blocks the approach of the nitrosating species, necessitating a highly reactive electrophile ($ NO^+

    
     H_2NO_2^+ $).
    

The Solution: Standard aqueous methods (HCl/NaNO


) will result in incomplete conversion or hydrolysis to the phenol. This protocol details the Nitrosyl Sulfuric Acid Method , the industrial "Gold Standard" for deactivated amines, alongside a Non-Aqueous Alkyl Nitrite Method  for high-value, small-scale research applications.

Chemical Safety & Hazard Control

Hazard ClassRisk DescriptionMitigation Strategy
Explosion Dry diazonium salts of nitroanilines can be shock-sensitive explosives.NEVER dry the isolated salt. Keep wet or use immediately in solution.
Thermal Runaway Diazotization is exothermic; decomposition releases $ N_2 $ gas rapidly.Maintain $ T < 5^\circ\text{C} $.[1][2][3] Ensure emergency cooling is available.
Corrosivity Protocol uses conc.[2][3][4][5] $ H_2SO_4 $ and Nitrosyl Sulfuric Acid.[1][4]Use Viton gloves, face shield, and perform in a fume hood.
Toxicity Nitroanilines are potent methemoglobinemia inducers.Zero skin contact policy. Double-glove procedure.

Mechanism of Action

The success of this protocol relies on generating the Nitrosonium ion ($ NO^+ $) , a "super-electrophile" capable of attacking the weakly nucleophilic amine.[1]

DiazotizationMechanism NaNO2 NaNO2 NOSO4 Nitrosyl Sulfuric Acid (NO+ HSO4-) NaNO2->NOSO4 Dehydration H2SO4 H2SO4 (Conc.) H2SO4->NOSO4 Complex N-Nitroso Intermediate NOSO4->Complex Electrophilic Attack (NO+) Substrate 3-Methoxy-2-methyl- 6-nitroaniline Substrate->Complex Diazo Diazonium Salt (Ar-N2+ HSO4-) Complex->Diazo - H2O (Irreversible)

Figure 1: Generation of the active Nitrosonium electrophile in sulfuric acid media.

Protocol A: Nitrosyl Sulfuric Acid Method (Standard)

Best For: Scale-up (>10g), reliable yields, and subsequent azo coupling.

Reagents
  • Substrate: 3-Methoxy-2-methyl-6-nitroaniline (1.0 eq)

  • Solvent: Conc. Sulfuric Acid ($ H_2SO_4 $, 98%)[6]

  • Reagent: Sodium Nitrite ($ NaNO_2 $, 1.05 eq)

  • Co-solvent (Optional): Glacial Acetic Acid (improves solubility if slurry is too thick)

  • Quencher: Urea or Sulfamic Acid

Step-by-Step Procedure
  • Preparation of Nitrosyl Sulfuric Acid ($ HSO_4NO $):

    • Charge a 3-neck round bottom flask with Conc. $ H_2SO_4 $ (5 mL per gram of substrate).

    • Cool to 0–5°C using an ice/salt bath.

    • Add $ NaNO_2 $ powder slowly (portion-wise) over 20 minutes.

    • Critical: Do not allow temp to rise above 10°C. Brown fumes ($ NO_x $) indicate decomposition (bad).

    • Stir at 5°C until all $ NaNO_2 $ is dissolved and the solution is clear/pale yellow. Alternatively, heat to 70°C to dissolve, then cool back to 0°C (only if necessary).

  • Diazotization:

    • Add the amine (3-Methoxy-2-methyl-6-nitroaniline) slowly to the stirred nitrosyl sulfuric acid.

    • Note: The amine may not dissolve immediately; a fine slurry is acceptable.[2] The reaction is heterogeneous initially.

    • Maintain temperature at 0–5°C .

    • Stir vigorously for 2–3 hours . The mixture should eventually become clear or change consistency, indicating formation of the soluble diazonium bisulfate.

  • Validation (The "Starch-Iodide" & "Coupling" Tests):

    • Test 1 (Excess Nitrite): Spot a drop of reaction mix onto Starch-Iodide paper.

      • Result: Instant Blue/Black = Excess $ HNO_2 $ (Good).

      • Result: No Color = Insufficient Nitrite (Add 0.1 eq more $ NaNO_2 $).

    • Test 2 (Diazo Confirmation): Add 1 drop of reaction mix to a test tube containing alkaline

      
      -naphthol.
      
      • Result: Brilliant Red/Orange precipitate = Successful Diazonium formation.

  • Quenching & Utilization:

    • Add Urea (solid) portion-wise until Starch-Iodide test is negative (removes excess $ HNO_2 $ to prevent side reactions in the next step).

    • Use Immediately: Pour the sulfuric acid solution onto crushed ice (approx. 5x weight of acid) with vigorous stirring to obtain an aqueous solution of the diazonium salt, ready for coupling.

Protocol B: Non-Aqueous Alkyl Nitrite Method (Research)

Best For: Small scale (<1g), anhydrous subsequent reactions (e.g., Sandmeyer iodination), or acid-sensitive protecting groups.

Reagents
  • Substrate: 1.0 eq

  • Solvent: Dry Acetonitrile (ACN)

  • Reagent: tert-Butyl Nitrite (t-BuONO, 1.5 eq)

  • Catalyst: Boron Trifluoride Etherate ($ BF_3 \cdot OEt_2 $, 1.5 eq)

Procedure
  • Dissolve substrate in dry ACN under $ N_2 $ atmosphere.

  • Cool to -10°C .

  • Add $ BF_3 \cdot OEt_2

    
     BF_3 $ complex may precipitate).
    
  • Add tert-Butyl Nitrite dropwise.

  • Allow to warm to 0°C over 30 mins.

  • Isolation: Add cold diethyl ether to precipitate the Diazonium Tetrafluoroborate salt ($ Ar-N_2^+ BF_4^- $). Filter and wash with ether.

    • Safety: $ BF_4^- $ salts are generally more stable than $ Cl^- $ or $ HSO_4^- $ salts, but still treat as explosive.

Process Analytical Technology (PAT) & Troubleshooting

ObservationRoot CauseCorrective Action
Evolution of Gas ($ N_2 $) Decomposition of Diazo species.Temperature too high (>10°C). Add ice immediately.
No Reaction (Starch Test +) Substrate too insoluble.Switch to Protocol A; Add Glacial Acetic Acid as co-solvent.
Tarry/Black Mixture Oxidation of amine.[7]Addition of nitrite was too fast; Localized heating occurred.
Workflow Decision Tree

Workflow Start Start: 3-Methoxy-2-methyl- 6-nitroaniline Solubility Check Solubility in Dilute HCl Start->Solubility Decision Soluble? Solubility->Decision Standard Standard Method (HCl / NaNO2) Decision->Standard Yes (Unlikely) HSO4Method Nitrosyl Sulfuric Acid Method (Protocol A) Decision->HSO4Method No (Expected) Steps Validation Phase HSO4Method->Steps 1. Dissolve NaNO2 in H2SO4 2. Add Amine at 0-5°C 3. Stir 2-3 hrs Test1 Test1 Steps->Test1 Starch-Iodide Test2 Test2 Steps->Test2 B-Naphthol Success Proceed to Coupling/Sandmeyer Test1->Success Blue Test2->Success Red Precipitate

Figure 2: Decision logic for selecting the appropriate diazotization route.

References

  • Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.
  • Hanson, P., et al. (2002). "Nitrosation of deactivated aromatic amines." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Organic Syntheses. (1928). "Diazotization of weakly basic amines (2,4-dinitroaniline)." Org.[3][7] Synth. 8, 50. Link

  • Filimonov, V. D., et al. (2008).[8] "Unusually Stable Diazonium Salts: New Protocol." Organic Letters, 10(18), 3961–3964. (Source for non-aqueous BF3 methods). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Method

Reduction of nitro group in 3-Methoxy-2-methyl-6-nitroaniline protocol

Application Note: Reduction of 3-Methoxy-2-methyl-6-nitroaniline Abstract This application note details the validated protocols for the reduction of 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) to its correspondi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reduction of 3-Methoxy-2-methyl-6-nitroaniline

Abstract

This application note details the validated protocols for the reduction of 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) to its corresponding diamine, 3-Methoxy-4-methyl-1,2-benzenediamine . This transformation is a critical step in the synthesis of benzimidazole-based pharmacophores and quinoxaline derivatives. We present two distinct methodologies: Method A (Catalytic Hydrogenation) , favored for its high atom economy and cleanliness in pharmaceutical scale-up; and Method B (Iron/Ammonium Chloride Reduction) , a robust, chemoselective alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Introduction & Strategic Considerations

The target molecule, 3-Methoxy-4-methyl-1,2-benzenediamine , is an electron-rich ortho-diamine. These compounds are notoriously sensitive to oxidative degradation, often turning from off-white crystals to dark purple/black oils upon exposure to air (auto-oxidation).

Strategic Selection of Method:

  • Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity. It minimizes workup steps (filtration and evaporation only) and avoids metal waste. However, it requires hydrogen handling safety protocols.

  • Chemical Reduction (Fe/NH4Cl): A "Workhorse" method. It is highly reliable and avoids the use of strong acids (unlike Bechamp reduction), preserving the methoxy ether linkage. It is ideal for batch processes where hydrogenation equipment is unavailable.

Chemical Reaction Scheme

The reduction converts the nitro group (-NO2) at position 6 to an amino group (-NH2), resulting in a vicinal diamine system.

ReactionScheme Start 3-Methoxy-2-methyl- 6-nitroaniline (C8H10N2O3) Inter Intermediate (Nitroso/Hydroxylamine) Start->Inter Reduction (+ 2e- / 4e-) Product 3-Methoxy-4-methyl- 1,2-benzenediamine (C9H14N2O) Inter->Product Final Reduction (+ 2e-) MethodA Method A: H2 (3-5 bar), Pd/C Solvent: MeOH/EtOH MethodA->Inter MethodB Method B: Fe, NH4Cl Solvent: EtOH/H2O, Reflux MethodB->Inter

Figure 1: Reaction pathway from nitroaniline to diamine via nitroso/hydroxylamine intermediates.

Method A: Catalytic Hydrogenation (Standard Protocol)

Applicability: High-purity requirements, scale-up (gram to kilogram).

Materials
ReagentEquiv. / RoleSpecifications
Substrate 1.0 equiv3-Methoxy-2-methyl-6-nitroaniline
Catalyst 10 wt% loading10% Palladium on Carbon (Pd/C), wet support (50% H2O) preferred to minimize ignition risk.
Solvent 10-20 volumesMethanol (MeOH) or Ethanol (EtOH), HPLC grade.
Hydrogen ExcessH2 gas (Balloon or Cylinder).
Step-by-Step Protocol
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in Methanol.

    • Note: Ensure complete dissolution. If the substrate is not soluble, mild warming (30°C) or adding a co-solvent (THF) is permissible.

  • Catalyst Addition: Carefully add the Pd/C catalyst.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or add it under an inert blanket (Nitrogen/Argon).

  • Purging: Seal the vessel. Purge with Nitrogen (3 cycles) followed by Hydrogen (3 cycles) to remove oxygen.

  • Reaction: Pressurize to 3–5 bar (40–70 psi) H2. Agitate vigorously at Room Temperature (20–25°C) .

    • Monitoring: Reaction is typically complete in 2–6 hours. Monitor H2 uptake or check via TLC/HPLC.

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with fresh Methanol.

    • Caution: Do not let the filter cake dry out completely in air, as the spent catalyst can ignite. Keep it damp.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

    • Result: The product is obtained as a dark oil or low-melting solid.[1] Store immediately under Argon/Nitrogen.

Method B: Iron / Ammonium Chloride (Chemoselective)

Applicability: Labs without hydrogenation equipment; tolerance of halogens (if present in derivatives).

Materials
ReagentEquiv. / RoleSpecifications
Substrate 1.0 equiv3-Methoxy-2-methyl-6-nitroaniline
Iron Powder 5.0 equivFine powder (<325 mesh), reduced.
Ammonium Chloride 5.0 equivSaturated aqueous solution or solid.
Solvent 10 volumesEthanol / Water (3:1 ratio).
Step-by-Step Protocol
  • Activation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Iron powder in the Ethanol/Water mixture. Add Ammonium Chloride.

  • Heating: Heat the mixture to reflux (approx. 70–80°C) for 15 minutes to activate the iron surface (etching).

  • Addition: Add the nitroaniline substrate portion-wise over 10–15 minutes.

    • Observation: The reaction is exothermic. Maintain gentle reflux.

  • Reaction: Stir at reflux for 1–3 hours.

    • Monitoring: TLC (Eluent: 5% MeOH in DCM) will show the disappearance of the yellow nitro compound and the appearance of a fluorescent/darker amine spot.

  • Workup:

    • Hot filtration: Filter the hot mixture through Celite to remove iron sludge. Wash with hot Ethanol.

    • Note: If the filtrate is green/cloudy, the iron was not fully removed. A second filtration or washing with minimal EDTA solution may be required.

  • Extraction: Evaporate the bulk Ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

  • Drying: Dry the organic layer over Na2SO4, filter, and concentrate.

Workflow Visualization

Workflow Setup Setup: Dissolve Substrate (MeOH or EtOH) CatAdd Add Catalyst (Pd/C under N2) Setup->CatAdd Hydrogenation Hydrogenation (H2, 3-5 bar, RT, 4h) CatAdd->Hydrogenation Filtration Filtration (Celite) Remove Pd/C Hydrogenation->Filtration Check TLC Evaporation Evaporation (<40°C, Vacuum) Filtration->Evaporation Storage Storage (Under Argon, -20°C) Evaporation->Storage Oxidative Sensitive!

Figure 2: Operational workflow for Method A (Catalytic Hydrogenation).

Analytical Validation & Expected Data

Product: 3-Methoxy-4-methyl-1,2-benzenediamine Appearance: Off-white solid (pure) to dark purple oil (oxidized). Melting Point: Expected range 45–55°C (based on 4-methoxy-1,2-phenylenediamine analog).

1H NMR (DMSO-d6, 400 MHz) Prediction:

  • δ 6.3 – 6.5 ppm: 2H, Aromatic protons (AB system or singlets depending on substitution pattern).

  • δ 4.0 – 4.5 ppm: 4H, Broad singlets (-NH2). Note: These may appear as two distinct broad peaks.

  • δ 3.7 ppm: 3H, Singlet (-OCH3).

  • δ 2.1 ppm: 3H, Singlet (-CH3).

Safety & Hazards

  • Nitroanilines: Toxic by inhalation and skin contact. Potential cumulative effects.[2] Handle in a fume hood.

  • Diamines: The product is a sensitizer and potential carcinogen (like many phenylenediamines). Avoid skin contact.[3]

  • Pd/C Catalyst: Fire Hazard. Dry Pd/C can ignite solvent vapors. Always keep wet. Dispose of in a dedicated container for heavy metals.

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.

References

  • BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Retrieved from

  • ChemicalBook. 4-Methoxy-o-phenylenediamine Properties and Synthesis. Retrieved from

  • ScienceMadness. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from

  • Organic Syntheses. Reduction of Nitro Compounds: General Procedures. Organic Syntheses, Coll.[4] Vol. 5, p.829 (1973).

  • PubChem. Compound Summary: 4-Methoxy-1,2-benzenediamine.[5] National Library of Medicine. Retrieved from

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3-Methoxy-2-methyl-6-nitroaniline

Executive Summary 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) is a highly specialized, pre-functionalized aromatic building block. It is critically utilized in the pharmaceutical industry for the synthesis of co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) is a highly specialized, pre-functionalized aromatic building block. It is critically utilized in the pharmaceutical industry for the synthesis of complex tricyclic heterocyclic amines, including dopamine receptor agonists described in foundational patents by The Upjohn Company (e.g., US5273975 A1)[1]. This application note details a robust, self-validating three-step scale-up protocol designed to maximize regioselectivity, ensure process safety, and deliver high-purity active pharmaceutical ingredient (API) intermediates[2].

Retrosynthetic Strategy & Mechanistic Rationale

Direct electrophilic aromatic nitration of 3-methoxy-2-methylaniline is synthetically unviable. The free amine is highly susceptible to oxidative degradation by nitric acid, and its overwhelming electron-donating effect leads to poor regiocontrol and poly-nitration. To circumvent this, the amine is transiently protected via acetylation.

Regioselectivity Logic

The regioselectivity of the nitration step is dictated by the synergistic electronic effects of the aromatic substituents:

  • The methoxy group (-OCH₃) at C3 is strongly activating and directs electrophiles to C4 (ortho) and C6 (para).

  • The acetamido group (-NHAc) at C1 is activating and directs to C4 (para) and C6 (ortho).

Nitration at C6 is electronically favored because it is para to the strongly activating methoxy group. Furthermore, C6 is sterically less hindered than C4, which is flanked by both the methoxy group and the C5 proton.

SynthesisWorkflow SM 3-Methoxy-2-methylaniline (Starting Material) Int1 N-(3-Methoxy-2-methylphenyl)acetamide (Protected) SM->Int1 Ac2O, Toluene 80°C, 2h Int2 N-(3-Methoxy-2-methyl-6-nitrophenyl)acetamide (Nitrated) Int1->Int2 HNO3, AcOH/Ac2O 0-5°C, 3h API 3-Methoxy-2-methyl-6-nitroaniline (Target Intermediate) Int2->API 6M HCl, EtOH Reflux, 5h

Figure 1: Three-step scale-up synthetic workflow for 3-Methoxy-2-methyl-6-nitroaniline.

Regioselectivity Core N-(3-Methoxy-2-methylphenyl)acetamide Electrophilic Aromatic Substitution Methoxy -OCH3 at C3 (Strongly Activating) Core->Methoxy Acetamido -NHAc at C1 (Activating, o/p-directing) Core->Acetamido Methyl -CH3 at C2 (Weakly Activating) Core->Methyl Pos4 C4 Position (Minor Product - Sterically Hindered) Methoxy->Pos4 ortho-directing Pos6 C6 Position (Major Product - Target Isomer) Methoxy->Pos6 para-directing Acetamido->Pos4 para-directing Acetamido->Pos6 ortho-directing

Figure 2: Synergistic directing group effects governing C6 regioselective nitration.

Critical Process Parameters (CPPs) & Quantitative Yields

To ensure batch-to-batch reproducibility and safety, the nitration step requires strict adherence to the parameters outlined below.

Table 1: Critical Process Parameters (CPPs) for Scale-Up Nitration

Process ParameterTarget Operating RangeMechanistic Rationale for Control
Internal Temperature 0 °C to 5 °CPrevents thermal runaway; suppresses formation of the C4-nitro regioisomer.
HNO₃ Equivalents 1.05 - 1.10 eq (70% w/w)Ensures complete conversion while strictly avoiding over-nitration (dinitration).
Solvent Ratio 4:1 (AcOH : Ac₂O)Ac₂O scavenges water from 70% HNO₃ to form the active acetyl nitrate species.
Agitation Speed 150 - 200 RPMEnsures homogeneous heat dissipation in the jacketed reactor during dosing.

Table 2: Quantitative Yield & Analytical Specifications

Synthesis StepTarget CompoundExpected YieldPurity (HPLC)Key IPC Pass Criteria
Step 1 N-(3-Methoxy-2-methylphenyl)acetamide92 - 95%> 99.0%< 1.0% starting aniline
Step 2 N-(3-Methoxy-2-methyl-6-nitrophenyl)acetamide80 - 85%> 98.5%< 1.0% unreacted Step 1 intermediate
Step 3 3-Methoxy-2-methyl-6-nitroaniline88 - 92%> 99.5%< 0.5% protected Step 2 intermediate

Self-Validating Experimental Protocols (Scale: 500 g)

Expertise Note: Every step below incorporates In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent isolation steps until IPC criteria are met.

Step 1: N-Acetylation of 3-Methoxy-2-methylaniline
  • Reaction Setup : To a 5 L jacketed reactor, charge 3-methoxy-2-methylaniline (500 g, 3.64 mol) and Toluene (2.5 L). Initiate stirring at 200 RPM.

  • Dosing : Add Acetic Anhydride (408 g, 4.00 mol, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 40 °C.

  • Heating : Ramp the temperature to 80 °C and hold for 2 hours.

    • Causality Check: Toluene is chosen because the starting material is highly soluble, but the acetamide product crystallizes out upon cooling, allowing for a seamless filtration-based isolation without solvent swapping.

  • IPC Validation : Sample 1 mL, dilute in MeCN, and analyze via HPLC. Pass criteria: < 1.0% starting aniline.

  • Isolation : Cool the reactor to 5 °C at a rate of 10 °C/hr. Filter the resulting precipitate, wash with cold heptane (500 mL), and dry under vacuum at 50 °C.

Step 2: Regioselective Nitration
  • Reaction Setup : To a 10 L glass-lined jacketed reactor, charge N-(3-methoxy-2-methylphenyl)acetamide (500 g, 2.79 mol), Glacial Acetic Acid (2.0 L), and Acetic Anhydride (0.5 L). Cool the mixture to 0 °C.

    • Causality Check: Acetic anhydride acts as a chemical water scavenger. It reacts with the water present in 70% nitric acid to form acetic acid, generating the highly active, anhydrous nitronium species (acetyl nitrate) and preventing hydrolytic side reactions.

  • Dosing : Slowly dose 70% Nitric Acid (263 g, 2.93 mol, 1.05 eq) dropwise over 3 hours. Maintain the internal temperature strictly between 0–5 °C.

    • Causality Check: Exceeding 5 °C leads to a loss of regiocontrol (increasing the C4-nitro isomer) and risks a thermal runaway due to the highly exothermic nature of electrophilic aromatic substitution.

  • IPC Validation : HPLC analysis. Pass criteria: < 1.0% starting material.

  • Isolation : Quench the reaction mass into 10 L of vigorously stirred ice water. Filter the precipitated yellow solid, wash with water until the filtrate pH > 5. Recrystallize from hot ethanol (1.5 L) to purge trace amounts of the C4-nitro isomer.

Step 3: Acid-Catalyzed Deprotection
  • Reaction Setup : To a 5 L reactor, charge the nitrated intermediate from Step 2 (450 g, 2.0 mol), Ethanol (1.8 L), and 6M HCl (900 mL).

  • Heating : Heat the mixture to reflux (80 °C) and hold for 5 hours.

    • Causality Check: Why acidic instead of basic hydrolysis? A methoxy group situated para to a strongly electron-withdrawing nitro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Basic hydrolysis at elevated temperatures risks displacing the methoxy group with a hydroxide ion, forming a nitrophenol impurity. Acidic hydrolysis completely eliminates this SNAr risk.

  • IPC Validation : HPLC analysis. Pass criteria: < 0.5% protected intermediate.

  • Isolation : Cool to 20 °C. Neutralize slowly with 20% NaOH (aq) until the pH reaches 7.5. The free base precipitates out of the solution. Filter, wash thoroughly with deionized water, and dry under vacuum at 45 °C.

References

  • Aquila Pharmatech LLC. "Product Details: AP09946 - 3-methoxy-2-methyl-6-nitroaniline".

  • Accela ChemBio Inc. "Product Search: 143334-90-1 / 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6)". 2

  • Leyan. "3-Methoxy-2-methyl-6-nitroaniline / The Upjohn Company Patent: US5273975 A1". 1

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Methoxy-2-methyl-6-nitroaniline

This guide serves as a technical support resource for researchers encountering solubility difficulties with 3-Methoxy-2-methyl-6-nitroaniline (CAS 132873-82-6).[1][2] It is structured to address the root causes of insolu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering solubility difficulties with 3-Methoxy-2-methyl-6-nitroaniline (CAS 132873-82-6).[1][2] It is structured to address the root causes of insolubility and provides actionable, field-tested protocols.

Status: Active Compound ID: 3-Methoxy-2-methyl-6-nitroaniline (CAS 132873-82-6) Functional Class: Substituted Aniline / Synthetic Intermediate Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Ortho-Effect" Trap

Users frequently report that 3-Methoxy-2-methyl-6-nitroaniline is "hydrophobic like brick dust" despite containing polar amine and nitro groups.[1][2]

The Scientific Reality: This compound exhibits a classic intramolecular hydrogen bonding trap (the "Ortho-Effect").[1][2] The nitro group at position 6 forms a stable, 6-membered hydrogen-bonded ring with the amine group at position 1.[1][2] This "locks" the polar protons, preventing them from interacting with water molecules.[2] Simultaneously, the methyl group at position 2 and methoxy at position 3 add lipophilic bulk, effectively creating a "grease ball" that repels water but dissolves readily in methanol.

Quick Reference Data
PropertyValue (Approx.)Implication
Water Solubility < 0.1 mg/mLPractically insoluble; requires organic co-solvents.[1][2]
Methanol Solubility > 20 mg/mLExcellent stock solvent.[2]
LogP ~2.1 - 2.5Lipophilic; partitions into membranes/plastics.[1][2]
pKa (Conjugate Acid) < 1.0Extremely weak base due to electron-withdrawing nitro group.[1][2]

Troubleshooting Guide (FAQ)

Q1: "I tried dissolving it in water/buffer, but it just floats or clumps. Is my batch defective?"

Diagnosis: No, the batch is likely fine. The compound is behaving according to its structure.[3][4][5] Mechanism: The 6-nitro group withdraws electrons and forms an internal H-bond with the amine.[1][2] This reduces the dipole moment available for water solvation. The 2-methyl group provides steric hindrance, further blocking water access.[2] Solution: Do not attempt direct aqueous dissolution.[2] You must prepare a concentrated stock in an organic solvent (Methanol or DMSO) first.

Q2: "I made a 10 mM stock in Methanol, but when I diluted it into my assay buffer (PBS), it turned cloudy immediately."

Diagnosis: This is "Solvent Crash-Out." Mechanism: You exceeded the maximum aqueous solubility of the compound. When the methanol concentration drops (e.g., from 100% to 1%), the solvent mixture's dielectric constant rises sharply, and the hydrophobic compound precipitates. Solution:

  • Lower the final concentration: Target < 100 µM in the final aqueous buffer.

  • Use an intermediate dilution step: See Protocol B below.

  • Add a surfactant: If your assay permits, add 0.1% Tween-20 or cyclodextrin to the buffer before adding the compound.[2]

Q3: "Can I use acid (HCl) to protonate the amine and make it soluble?"

Diagnosis: Unlikely to work and risky.[2] Mechanism: The nitro group is strongly electron-withdrawing.[1][2] It pulls electron density away from the amine, making the nitrogen lone pair unavailable for protonation. The pKa is likely below 1.0, meaning you would need a pH < 1 to protonate it, which is incompatible with most biological assays. Solution: Rely on co-solvents (Methanol/DMSO), not pH adjustment.

Visualizing the Solubility Mechanism

The following diagram illustrates why water fails to solvate the molecule and how methanol succeeds.

SolubilityMechanism cluster_Water Scenario A: Water (Aqueous) cluster_Methanol Scenario B: Methanol (Organic) Compound 3-Methoxy-2-methyl-6-nitroaniline IntraBond Intramolecular H-Bond (Nitro <-> Amine) Compound->IntraBond Dominant Force Hydrophobicity Lipophilic Shield (Methyl/Methoxy) Compound->Hydrophobicity Solvation Methanol disrupts Intramolecular Bond Compound->Solvation In MeOH Interaction Van der Waals Interactions Compound->Interaction ResultWater Precipitation / Clumping IntraBond->ResultWater Prevents Solvation Hydrophobicity->ResultWater ResultMeOH Clear Solution Solvation->ResultMeOH Interaction->ResultMeOH

Caption: Figure 1. The "Ortho-Effect" (Scenario A) locks the polar groups, rendering the molecule insoluble in water. Methanol (Scenario B) overcomes this via favorable organic solvation.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a 10 mM stock solution for long-term storage.

  • Weighing: Weigh approx. 1.82 mg of 3-Methoxy-2-methyl-6-nitroaniline (MW ≈ 182.18 g/mol ).[1][2]

    • Note: Use a glass weighing boat or anti-static spatula; static can be an issue with dry nitroanilines.[2]

  • Solvent Addition: Add 1.0 mL of HPLC-grade Methanol .

    • Why Methanol? It is easier to remove than DMSO if you need to recover the compound, and it is less toxic to many cell lines at low concentrations.

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 1-2 minutes if any visible particles remain.[1][2]

    • Result: Solution should be clear and bright orange/yellow.[2]

  • Storage: Aliquot into amber glass vials (nitro compounds can be light-sensitive). Store at -20°C.

Protocol B: The "Step-Down" Dilution Method (Preventing Crash-Out)

Objective: Dilute stock into aqueous buffer without precipitation.[1][2]

  • Prepare Intermediate: Dilute the 10 mM Methanol stock 1:10 into 100% Methanol first (Result: 1 mM).

  • Prepare Buffer: Pre-warm your PBS or culture media to 37°C (warm solvents solubilize better).[2]

  • Rapid Dispersion:

    • Place the pipette tip containing the 1 mM stock directly into the center of the stirring buffer.

    • Eject quickly while vortexing or stirring the buffer.

    • Do NOT drop the stock onto the surface (it will form a film).

  • Limit: Ensure the final Methanol concentration is < 0.5% (v/v) to avoid solvent toxicity, which limits the max compound concentration to ~5 µM using this specific workflow.

Decision Tree for Assay Optimization

Use this logic flow to determine the best solvent system for your specific experiment.

DecisionTree Start Start: Experimental Goal Type Assay Type? Start->Type CellBased Cell Culture / In Vivo Type->CellBased Chemical Chemical Synthesis / Analysis Type->Chemical Toxicity Is Methanol Toxic? CellBased->Toxicity MeOH Use Methanol Stock (Max 0.5% final) Chemical->MeOH Preferred YesTox Yes Toxicity->YesTox NoTox No Toxicity->NoTox DMSO Use DMSO Stock (Max 0.1% final) YesTox->DMSO NoTox->MeOH HighConc Need > 100 µM? DMSO->HighConc MeOH->HighConc Cyclo Add Cyclodextrin (HP-β-CD) HighConc->Cyclo Yes Standard Standard Dilution HighConc->Standard No

Caption: Figure 2. Solvent selection workflow based on assay tolerance and concentration requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118889322, 4-Fluoro-3-methoxy-2-methyl-6-nitroaniline (Structural Analog).[1][2] Retrieved from [Link]

  • Accela ChemBio (2023). Product Catalog: 3-Methoxy-2-methyl-6-nitroaniline (CAS 132873-82-6).[1][2][6][7] Retrieved from [Link]

  • Zhao, H. et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.[2][8] Journal of Chemical & Engineering Data.[2][8] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of 3-Methoxy-2-methyl-6-nitroaniline Derivatives

Welcome to the Technical Support Center. 3-Methoxy-2-methyl-6-nitroaniline is a highly functionalized, sterically hindered aniline derivative critical to many pharmaceutical cross-coupling workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Methoxy-2-methyl-6-nitroaniline is a highly functionalized, sterically hindered aniline derivative critical to many pharmaceutical cross-coupling workflows. However, its unique electronic structure makes it exceptionally vulnerable to moisture-driven degradation. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your experiments.

Diagnostic Workflow

MoistureWorkflow Start Moisture/Degradation Suspected in 3-Methoxy-2-methyl-6-nitroaniline? Visual Visual Inspection: Is the powder dark brown? Start->Visual Oxidized Oxidation Detected. Recrystallize to remove impurities. Visual->Oxidized Yes (Degraded) KF Karl Fischer Titration (Add Benzoic/Salicylic Acid) Visual->KF No (Normal) Glovebox Store in Glovebox under Argon or in a Schlenk Flask Oxidized->Glovebox Post-Purification HighMoisture Moisture Content > 500 ppm? KF->HighMoisture Dry Vacuum Oven Drying (50-60°C, 4-8 hrs) HighMoisture->Dry Yes (Wet) Proceed Proceed with Downstream Synthesis/Cross-Coupling HighMoisture->Proceed No (Dry) Dry->Glovebox Glovebox->Proceed

Diagnostic Workflow for Moisture and Oxidation Management in Nitroaniline Derivatives.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 3-Methoxy-2-methyl-6-nitroaniline degrade so rapidly when exposed to ambient humidity? A1: Anilines are inherently prone to oxidation, a process heavily accelerated by atmospheric moisture and light (1)[1]. In this specific derivative, the electron-donating methoxy group increases electron density on the aromatic ring, making it highly susceptible to oxidative degradation into azo compounds and quinone imines. Absorbed moisture acts as a vector, dissolving atmospheric oxygen and facilitating these hydrolytic and oxidative side reactions (2)[2].

Q2: My Karl Fischer (KF) titration results for this derivative are inconsistent and show continuous drift. What is the mechanistic cause, and how do I fix it? A2: The inconsistency is caused by the basic nature of the amine group interfering with the KF reagent chemistry. In standard KF titration, a shift of pH into the alkaline range triggers a side reaction with iodine, leading to dragging endpoints and a continuous, false consumption of titrant (). To correct this, you must buffer the titration medium by adding a weak acid, such as salicylic acid or benzoic acid. This neutralizes the amine and stabilizes the pH between 5.0 and 7.0, ensuring the stoichiometric reduction of iodine strictly correlates to water content (3)[3].

Q3: Can I salvage a batch of 3-Methoxy-2-methyl-6-nitroaniline that has turned dark brown by simply drying it in a vacuum oven? A3: No. A color shift from light yellow to dark brown is a visual indicator of oxidative degradation, not merely the presence of water (4)[4]. Vacuum drying will only remove the absorbed moisture; it will not remove the polymeric degradation products (5)[5]. These impurities can severely poison sensitive organometallic catalysts in downstream workflows (e.g., Buchwald-Hartwig aminations). You must first purify the compound via recrystallization before applying a rigorous drying protocol.

Q4: What is the most reliable method for transferring this moisture-sensitive powder without introducing ambient air? A4: For applications requiring strict exclusion of moisture, standard benchtop transfers are inadequate due to the rapid condensation of ambient humidity. The most reliable method utilizes a Schlenk line or an inert-atmosphere glovebox (6)[6]. By evacuating the reaction vessel and backfilling it with high-purity Argon, you create an inert environment that prevents both moisture ingress and oxidative degradation during the transfer of the solid.

Analytical Troubleshooting: Karl Fischer Titration

Symptom / ErrorMechanistic Root CauseCorrective Action / Optimization
Dragging endpoint / Continuous drift Amine-induced pH shift into the alkaline range, causing iodine side-reactions ().Add salicylic acid or benzoic acid buffer to the KF solvent prior to sample injection (3)[3].
Erratic moisture spikes during injection Atmospheric moisture ingress during sample transfer (7)[7].Weigh and transfer the sample inside a glovebox using a sealed, gas-tight syringe (6)[6].
Incomplete water release (Low recovery) Poor solubility of the nitroaniline derivative in pure methanol (7)[7].Incorporate a co-solvent such as chloroform or formamide to ensure complete dissolution.

Step-by-Step Experimental Protocols

Protocol 1: Buffered Karl Fischer (KF) Titration for Amine Derivatives

Objective: To accurately quantify moisture without amine-induced iodine side-reactions.

  • Solvent Preparation: Add standard KF methanol working medium to the titration cell.

  • Buffering: Add 5-10 grams of anhydrous salicylic acid or benzoic acid to the cell to buffer the solution to a pH of 5.0–7.0 (8)[8].

  • Pre-Titration: Start the titrator to neutralize any residual moisture in the solvent and buffer until a stable, low background drift (<10 µ g/min ) is achieved.

  • Sample Injection: Draw the 3-Methoxy-2-methyl-6-nitroaniline sample (dissolved in anhydrous chloroform if solid) into a gas-tight syringe. Weigh the syringe.

  • Titration: Inject the sample into the cell through the septum. Re-weigh the empty syringe to determine the exact sample mass ().

  • Endpoint Detection: Run the titration to a fast endpoint. The acidic buffer will actively prevent the dragging endpoint typically caused by the amine.

Protocol 2: Vacuum Oven Drying of 3-Methoxy-2-methyl-6-nitroaniline

Objective: To remove absorbed moisture without inducing thermal degradation.

  • Preparation: Spread the nitroaniline derivative in a uniformly thin layer across a vacuum-safe glass petri dish to maximize the surface area for efficient moisture release (5)[5].

  • Loading: Place the dish into a vacuum oven. Ensure the oven seals are clean and greased.

  • Evacuation: Apply a high vacuum (< 10 mbar) before applying any heat. This prevents the oxidation that would occur if heated in the presence of residual air.

  • Heating: Gradually increase the temperature to 50–60°C. Do not exceed this range, as elevated temperatures can cause sublimation or accelerate degradation. Maintain these conditions for 4 to 8 hours.

  • Cooling and Storage: Turn off the heat and allow the sample to cool under vacuum. Once at room temperature, backfill the oven with dry Argon. Immediately transfer the dried powder to a desiccator or a glovebox for storage in amber, light-blocking vials (1)[1].

Protocol 3: Schlenk Line Transfer for Moisture-Sensitive Anilines

Objective: To transfer the dried derivative into a reaction vessel while strictly excluding atmospheric moisture and oxygen.

  • Apparatus Preparation: Connect a tared, flame-dried Schlenk flask to the Schlenk line manifold.

  • Purging Cycle: Evacuate the flask using the vacuum pump, then backfill with inert gas (Argon or Nitrogen). Repeat this evacuation-backfill cycle three times to ensure a completely inert atmosphere (6)[6].

  • Solid Transfer: Under a strong positive pressure of Argon, briefly remove the flask's septum. Quickly transfer the dried 3-Methoxy-2-methyl-6-nitroaniline into the flask using a dry spatula, then immediately replace the septum.

  • Post-Transfer Degassing: Carefully apply vacuum to the flask to remove any air introduced during the transfer (open the vacuum valve slowly to avoid pulling the fine powder into the manifold). Backfill with Argon. Repeat twice.

  • Solvent Addition: Introduce anhydrous, degassed solvents through the septum using a gas-tight syringe or a double-tipped needle (cannula).

References

  • SG Systems Global. "Karl Fischer Titration – Moisture Analysis." Available at:[Link]

  • ResearchGate. "Moisture Determination by Karl Fischer Titration." Available at:[Link]

  • ResearchGate. "Why does color of aniline change during storage?" Available at: [Link]

  • Wipf Group - University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Available at:[Link]

  • Fisher Scientific. "Air-Sensitive Chemistry: Practical and Safety Considerations." Available at:[Link]

Sources

Troubleshooting

Storage stability of 3-Methoxy-2-methyl-6-nitroaniline under inert atmosphere

Technical Support Center: Storage Stability of 3-Methoxy-2-methyl-6-nitroaniline Topic: Storage stability under inert atmosphere CAS Registry Number: 132873-82-6 Target Audience: Pharmaceutical Researchers, Process Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage Stability of 3-Methoxy-2-methyl-6-nitroaniline

Topic: Storage stability under inert atmosphere CAS Registry Number: 132873-82-6 Target Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Specialists.[1]

Core Technical Overview

3-Methoxy-2-methyl-6-nitroaniline is a highly functionalized aniline derivative used primarily as an intermediate in the synthesis of azo dyes and pharmaceutical precursors. Its structural integrity is dictated by the interplay between the electron-withdrawing nitro group (ortho-position) and the electron-donating methoxy/methyl groups.

While the ortho-nitro group provides some stabilization to the amine via intramolecular hydrogen bonding, the molecule remains susceptible to oxidative degradation and photolysis . Storage under an inert atmosphere (Nitrogen or Argon) is not merely a precaution; it is a critical requirement to maintain purity >98% over extended periods.

Key Physicochemical Properties:

Property Data
CAS Number 132873-82-6
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Yellow to Orange Crystalline Solid
Storage Class Nitrogen/Argon flushed; Desiccated; Dark

| Primary Hazard | Oxidation (Darkening), Photolytic Degradation |[1]

Troubleshooting Guide (Root Cause Analysis)

Use this section to diagnose immediate issues with your inventory.

Q1: The compound has shifted color from bright yellow to dark brown/reddish-brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation . Anilines are prone to forming azo-dimers and quinoid species upon exposure to atmospheric oxygen.

  • Mechanism: The electron-rich aromatic ring (activated by methoxy/methyl groups) facilitates radical formation, leading to polymerization ("tarring").

  • Action:

    • Perform HPLC analysis.[2][3][4] If purity is <95%, recrystallization is required.

    • If purity is >95%, the color may be a surface impurity.

    • Prevention: Ensure the container is flushed with Argon (preferred over Nitrogen due to density) after every use.

Q2: I observe clumping or "caking" of the powder inside the vial.

  • Diagnosis: Hygroscopic uptake . While the nitro group reduces basicity, the compound can still adsorb moisture, which catalyzes hydrolytic degradation pathways and promotes oxidation.

  • Action:

    • Dry the sample in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.

    • Verify water content via Karl Fischer titration.

    • Prevention: Store secondary containment with active desiccant sachets.

Q3: The melting point is depressed by 3-4°C compared to the Certificate of Analysis (CoA).

  • Diagnosis: Eutectic impurity formation . Degradation products (azo compounds) often form eutectic mixtures with the parent compound, sharply lowering the melting point.

  • Action: Do not use for critical synthesis. Purify via column chromatography or recrystallization immediately.

Frequently Asked Questions (FAQs)

Q: Why is Argon preferred over Nitrogen for this specific compound? A: Argon is denser than air, whereas Nitrogen is slightly lighter. When resealing a vial of 3-Methoxy-2-methyl-6-nitroaniline, Argon forms a heavy "blanket" that sits on top of the crystals, effectively displacing oxygen. Nitrogen can mix more easily with headspace air if the seal is imperfect.

Q: Can I store this at room temperature if it is under inert gas? A: For short-term (<1 month), yes. However, refrigerated storage (2-8°C) is strongly recommended. Lower temperatures kinetically inhibit the auto-oxidation of the amine group, which can occur slowly even with trace oxygen present.

Q: Does the "6-nitro" group stabilize the amine? A: Yes, partially. The ortho-nitro group forms an intramolecular hydrogen bond with the amine protons. This locks the protons in place and reduces the electron density on the nitrogen, making it less prone to oxidation than unsubstituted aniline. However, the 3-methoxy group pushes electron density back into the ring, counteracting this stability and re-introducing oxidation risk.

Experimental Protocols

Protocol A: Establishing an Inert Storage System

Objective: To package the compound for long-term storage (>6 months).

  • Preparation: Place the vial of 3-Methoxy-2-methyl-6-nitroaniline inside a glove box or prepare a Schlenk line with an Argon source.

  • Purging:

    • If using a Schlenk line: Insert a long needle connected to the Argon line deep into the vial (just above the solid).

    • Flow Argon gently for 60-90 seconds to displace headspace air.

  • Sealing: While the gas is still flowing, tightly cap the vial. Parafilm is insufficient for long-term oxygen exclusion. Use electrical tape or a heat-shrink band over the cap-bottle junction.

  • Secondary Containment: Place the sealed vial into a mylar bag or a larger jar containing a packet of activated silica gel and an oxygen scavenger sachet.

Protocol B: Rapid Stability Check (HPLC)

Objective: To verify purity before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro/azo absorption).

  • Pass Criteria: Main peak area >98.0%. Any new peak at RRT (Relative Retention Time) ~1.2-1.5 usually indicates dimerization (azo formation).

Visualizing the Stability Logic

The following diagrams illustrate the degradation risks and the correct handling workflow.

Figure 1: Degradation Pathways & Prevention

G Compound 3-Methoxy-2-methyl-6-nitroaniline Intermediates Nitroso/Hydroxylamine Intermediates Compound->Intermediates Slow Oxidation Compound->Intermediates Photon Absorption Oxidation Oxidative Stress (O2 Exposure) Light Photolysis (UV/Vis Light) Products Azo Dimers & Tars (Dark Brown Color) Intermediates->Products Polymerization Stabilization Inert Gas (Ar/N2) + Cold Storage Stabilization->Compound Inhibits

Caption: Pathways leading to degradation (red/yellow) and the blocking effect of inert storage (green).

Figure 2: Recommended Handling Workflow

Workflow Start Receive Compound Inspect Visual Inspection (Color: Yellow/Orange?) Start->Inspect QC Initial Purity Check (HPLC/NMR) Inspect->QC Decision Passes QC? QC->Decision Purge Argon Purge (Displace Headspace O2) Decision->Purge Yes Reject Reject / Recrystallize Decision->Reject No Seal Hermetic Seal (Tape/Parafilm + Desiccant) Purge->Seal Store Storage (4°C, Dark) Seal->Store

Caption: Standard Operating Procedure (SOP) for receiving and storing labile nitroanilines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10464700, 3-Methoxy-2-nitroaniline (Structural Analog). Retrieved from [Link]

  • Accela ChemBio. Product Catalog: 3-Methoxy-2-methyl-6-nitroaniline.[1][5][6][7][8][9] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methoxy-2-methyl-6-nitroaniline

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methyl-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methyl-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing side product formation and maximizing the yield and purity of the target molecule. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of 3-Methoxy-2-methyl-6-nitroaniline is a nuanced process involving electrophilic aromatic substitution, specifically, the nitration of a highly substituted aniline derivative. The key challenge lies in controlling the regioselectivity of the nitration reaction. The starting material, 3-methoxy-2-methylaniline (or its protected form), contains multiple activating groups whose directing effects can lead to a mixture of isomeric products.

A standard and effective strategy involves the protection of the highly activating amino group as an acetamide (-NHCOCH₃). This serves two primary purposes:

  • Moderation of Reactivity: The acetyl group attenuates the activating strength of the amine, reducing the risk of oxidation by nitric acid and preventing multiple nitrations.[1]

  • Preservation of Directing Effects: The acetamido group remains a potent ortho, para-director, guiding the incoming electrophile (the nitronium ion, NO₂⁺).[1][2]

The synthesis, therefore, typically follows a three-step sequence: Acetylation → Nitration → Hydrolysis . This guide will focus primarily on troubleshooting the critical nitration step of the intermediate, N-(3-methoxy-2-methylphenyl)acetamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: My primary side product is the 4-nitro isomer, N-(3-methoxy-2-methyl-4-nitrophenyl)acetamide. How can I increase selectivity for the desired 6-nitro product?

Answer: This is the most common regioselectivity challenge in this synthesis. The formation of the 4-nitro isomer alongside the desired 6-nitro isomer is a direct consequence of the competing directing effects of the substituents on the aromatic ring.

Underlying Cause: The aromatic ring has three activating substituents: the acetamido group (-NHCOCH₃), the methoxy group (-OCH₃), and the methyl group (-CH₃). All are ortho, para-directors.

  • Acetamido Group (at C1): Strongly directs ortho (C2, C6) and para (C4).

  • Methyl Group (at C2): Weakly directs ortho (C1, C3) and para (C5).

  • Methoxy Group (at C3): Strongly directs ortho (C2, C4) and para (C6).

The desired C6 position is ortho to the powerful acetamido director and para to the methoxy director, making it electronically favored. However, the C4 position is para to the acetamido group and ortho to the methoxy group, also making it an electronically favorable site for electrophilic attack. The final product ratio is a delicate balance of these electronic effects and steric hindrance.

Diagram: Regioselectivity in Nitration

The following diagram illustrates the directing effects leading to the formation of the desired 6-nitro product and the primary side product, the 4-nitro isomer.

Caption: Competing directing effects on the nitration of the acetanilide intermediate.

Solutions & Optimization:

  • Strict Temperature Control: The nitration reaction is highly exothermic.[3] Maintaining a low and consistent temperature is critical. Higher temperatures can reduce selectivity and increase the formation of unwanted byproducts.

    • Recommendation: Perform the addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise while maintaining the reaction temperature between 0-5 °C using an ice-salt bath.[4] A study on a similar system showed that careful temperature control is crucial to minimize by-products.[5]

  • Choice of Nitrating Agent: The "hardness" of the nitrating agent can influence isomer distribution. Milder nitrating agents may offer better selectivity.

    • Standard Method: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most common and generates the highly reactive nitronium ion (NO₂⁺).[6]

    • Alternative Methods: For substrates sensitive to strong acids, consider milder conditions. Menke nitration, which uses copper nitrate and acetic anhydride, generates acetyl nitrate (AcONO₂) in situ, a less aggressive nitrating species that can improve regioselectivity in some cases.[7] Other reagents like bismuth nitrate pentahydrate have also been explored for selective nitration of anilines.[8]

  • Solvent and Acidity: The reaction medium can influence the outcome.

    • Recommendation: Acetic acid is often used as a solvent in conjunction with H₂SO₄.[9] It helps to maintain a homogeneous solution and can modulate the acidity. The ratio of H₂SO₄ to HNO₃ should be carefully controlled as it determines the concentration of the active electrophile.

ParameterRecommended ConditionRationale
Temperature 0–5 °CMinimizes side reactions, improves regioselectivity.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Potent, reliable generation of NO₂⁺.
Addition Rate Slow, dropwisePrevents temperature spikes and localized high concentrations of reagents.
Stirring Vigorous and efficientEnsures homogeneity and uniform heat distribution.

Issue 2: My reaction is producing a dark, tarry substance instead of a clean, crystalline product.

Answer: The formation of tar is a strong indicator of oxidation and/or polymerization, common issues when nitrating highly activated aromatic rings like aniline derivatives.

Underlying Cause: Nitric acid is a powerful oxidizing agent.[1] The electron-rich aromatic ring of the aniline derivative is highly susceptible to oxidation, especially under harsh conditions (e.g., high temperature, high concentration of nitric acid). The amino group, even when protected, still strongly activates the ring.

Solutions & Optimization:

  • Confirm Amine Protection: Ensure the initial acetylation step went to completion. Any unreacted 3-methoxy-2-methylaniline is extremely prone to oxidation. Use TLC or ¹H NMR to verify the absence of the starting amine before proceeding.

  • Maintain Low Temperature: This is the most critical factor. Overheating significantly accelerates oxidative side reactions.[1]

  • Order of Addition: Add the aniline derivative (or its solution) slowly to the pre-chilled nitrating mixture, not the other way around. This ensures that the aniline derivative is always the limiting reagent in the presence of excess acid, which can sometimes suppress oxidation. However, standard lab procedures often recommend adding the nitrating agent to the substrate solution; consistency and strict temperature control are key regardless of the method.[1][10]

  • Purity of Starting Material: Ensure the starting N-(3-methoxy-2-methylphenyl)acetamide is pure and free from easily oxidizable impurities.

Issue 3: I am observing dinitrated products in my crude mixture.

Answer: Dinitration occurs when the initial product, N-(3-methoxy-2-methyl-6-nitrophenyl)acetamide, undergoes a second nitration.

Underlying Cause: Although the newly introduced nitro group is strongly deactivating, the combined activating power of the acetamido, methoxy, and methyl groups can still render the ring susceptible to a second electrophilic attack if the reaction conditions are too harsh or the reaction time is too long.

Solutions & Optimization:

  • Stoichiometry: Use a carefully measured amount of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) of nitric acid is typical, but a large excess should be avoided.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly by pouring it onto crushed ice.[10] Over-extending the reaction time provides more opportunity for dinitration to occur.

  • Temperature Control: As with other side reactions, higher temperatures increase the rate of dinitration. Adhering to the 0-5 °C range is essential.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to protect the amino group as an acetamide before nitration? A: Direct nitration of anilines in strong acid leads to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This ion is a powerful deactivating and meta-directing group, which would lead to the undesired 4-nitro or other isomers and a significantly slower reaction rate.[1] Protection as an acetamide keeps the nitrogen lone pair available for resonance, preserving its ortho, para-directing nature while moderating its reactivity to prevent oxidation.[1][2]

Q2: What is the best method to purify the final 3-Methoxy-2-methyl-6-nitroaniline after hydrolysis? A: The choice of purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying the final product and its intermediate. The crude nitroaniline isomers often have different solubilities in common solvents. For example, para-isomers are often less soluble in solvents like ethanol than ortho-isomers.[11] Experiment with different solvent systems (e.g., ethanol/water, isopropanol, toluene) to find the optimal conditions for selectively crystallizing the desired product.

  • Column Chromatography: If recrystallization fails to separate the isomers effectively, silica gel column chromatography is a highly effective alternative.[11] A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar isomers first. This method allows for the separation of both ortho and para isomers from the same sample.[11][12]

Q3: How do I perform the final hydrolysis step to remove the acetyl protecting group? A: The N-(3-methoxy-2-methyl-6-nitrophenyl)acetamide intermediate is typically hydrolyzed back to the free amine using either acidic or basic conditions.

  • Acidic Hydrolysis: Refluxing the acetamide in a mixture of aqueous sulfuric acid or hydrochloric acid is a common method.[4]

  • Procedure: After reflux, the hot mixture is cooled and then neutralized with a base (e.g., NaOH solution) to precipitate the free nitroaniline product.[10] The solid can then be collected by filtration and purified.

Experimental Protocols

Protocol 1: Nitration of N-(3-methoxy-2-methylphenyl)acetamide

Workflow: Synthesis via Protection-Nitration-Deprotection

Caption: Overall synthetic workflow for 3-Methoxy-2-methyl-6-nitroaniline.

Materials:

  • N-(3-methoxy-2-methylphenyl)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve N-(3-methoxy-2-methylphenyl)acetamide in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (approx. 2 volumes relative to nitric acid). Cool this mixture in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetanilide solution.[1] CRITICAL: Maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The precipitated solid product is a mixture of nitro-isomers. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.

  • Dry the crude product. This material can then be taken forward to the hydrolysis step or purified at this stage.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dried nitro-acetamide or nitroaniline product to an Erlenmeyer flask.

  • Add a suitable solvent (e.g., 95% ethanol) in small portions while heating the mixture on a hot plate until the solid just dissolves.

  • If the solution is highly colored, you may add a small amount of activated carbon and hot filter the solution.[11]

  • Allow the solution to cool slowly to room temperature. The desired isomer should crystallize out.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.[11]

References

  • Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Fenix - Repositório da Universidade de Lisboa. Retrieved March 7, 2024, from [Link]

  • Zbornik, T. W., & Pyle, D. J. (1954). U.S. Patent No. 2,671,110. Washington, DC: U.S. Patent and Trademark Office.
  • An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. (2024). PubMed. Retrieved March 7, 2024, from [Link]

  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1294-1295. Retrieved from [Link]

  • Gao, Y., Mao, Y., et al. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • o-NITROANILINE. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Retrieved March 7, 2024, from [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025). International Union of Crystallography. Retrieved March 7, 2024, from [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Exploring the Reaction Mechanism of Menke Nitration. (n.d.). WuXi Biology. Retrieved March 7, 2024, from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). Atlantis Press. Retrieved March 7, 2024, from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Worcester Polytechnic Institute. Retrieved March 7, 2024, from [Link]

  • 3-methoxy-2-methylaniline. (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]

  • Synthesis of 2-Methoxy-6-nitroaniline. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]

  • 3-Methoxy-2-nitroaniline. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Synthesis technique of 2-methyl-6-nitroaniline. (2012). ResearchGate. Retrieved from [Link]

  • N-(3,6-dimethoxy-2-nitrophenyl)acetamide. (2026). Preprints.org. Retrieved March 7, 2024, from [Link]

  • N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide. (2010). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. (2023). IUCr Journals. Retrieved March 7, 2024, from [Link]

  • (PDF) N-(4-Methoxy-3-nitrophenyl)acetamide. (2023). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Methoxy-2-methyl-6-nitroaniline

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Methoxy-2-methyl-6-nitroaniline, a compound of interest in synthetic chemistry and drug discovery. By leveraging established principles of NMR spectros...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Methoxy-2-methyl-6-nitroaniline, a compound of interest in synthetic chemistry and drug discovery. By leveraging established principles of NMR spectroscopy and comparing its expected spectral features with those of structurally related analogs, we offer a comprehensive framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for structural elucidation and purity assessment.

Introduction: The Structural Significance of 3-Methoxy-2-methyl-6-nitroaniline

3-Methoxy-2-methyl-6-nitroaniline is a substituted aniline featuring a unique arrangement of electron-donating (amino, methoxy, methyl) and electron-withdrawing (nitro) groups on an aromatic ring. This substitution pattern leads to a distinct electronic environment for each proton, making ¹H NMR spectroscopy a powerful tool for its structural verification. Understanding the interplay of these substituents is crucial for predicting and interpreting the resulting spectrum.

The analysis that follows is grounded in the fundamental principles of chemical shift and spin-spin coupling, contextualized by comparative data from similar substituted anilines.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Achieving a high-quality ¹H NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of solid 3-Methoxy-2-methyl-6-nitroaniline.[1] The use of a sufficient sample amount is critical for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or dilute samples.[1][2]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[2][3] Deuterated solvents are essential to avoid large solvent signals that would otherwise obscure the analyte's peaks.[3] The choice of solvent should be based on the analyte's solubility.

  • Dissolution and Filtration: Ensure complete dissolution of the sample. If necessary, gently warm or vortex the vial.[1] To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.[1][4]

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the NMR tube.[1][5] TMS is chemically inert and its signal at 0.00 ppm provides a reliable reference point.[3]

  • Labeling: Clearly label the NMR tube with the sample's identity and any other relevant information.[1]

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Pulse Programzg30A standard single-pulse experiment for routine ¹H NMR.
Number of Scans16-32Provides a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay1.0 sAllows for sufficient relaxation of the protons between pulses.
Spectral Width-2 to 12 ppmEncompasses the typical chemical shift range for organic molecules.[5]
Temperature298 KStandard ambient temperature for analysis.

Spectral Interpretation and Comparative Analysis

While a publicly available, fully assigned ¹H NMR spectrum for 3-Methoxy-2-methyl-6-nitroaniline is not readily found, we can predict its spectrum with high accuracy by analyzing the electronic effects of its substituents and comparing it to known spectra of similar compounds.

Predicted ¹H NMR Spectrum of 3-Methoxy-2-methyl-6-nitroaniline

The structure of 3-Methoxy-2-methyl-6-nitroaniline presents five distinct proton environments:

  • Aromatic Protons (H-4 and H-5): These two protons are on the aromatic ring.

  • Amino Protons (-NH₂): The two protons of the amino group.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group.

  • Methyl Protons (-CH₃): The three protons of the methyl group.

The following diagram illustrates the molecular structure and the predicted splitting pattern.

Caption: Molecular structure and predicted ortho-coupling between H-4 and H-5.

  • Aromatic Region (δ 6.0-8.0 ppm): Aromatic protons typically resonate in this region.[6][7]

    • H-5: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro group. The strong shielding effect of the amino group will shift this proton upfield. It will appear as a doublet due to coupling with H-4.

    • H-4: This proton is ortho to the methoxy group and para to the amino group, both of which are electron-donating. However, it is also meta to the methyl group and ortho to the nitro group. The strong electron-withdrawing and deshielding effect of the nitro group will dominate, shifting this proton significantly downfield. It will also appear as a doublet due to coupling with H-5.

  • Amino Protons (δ 4.5-5.5 ppm): The chemical shift of amino protons can vary and is often broad. In nitro-substituted anilines, the electron-withdrawing nature of the nitro group can shift the amino proton signal downfield.[8]

  • Methoxy Protons (δ 3.8-4.0 ppm): Methoxy groups typically appear as a sharp singlet in this region.[9]

  • Methyl Protons (δ 2.2-2.5 ppm): The methyl group, being attached to the aromatic ring, will also appear as a singlet.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare them with the experimental data of similar molecules.

CompoundAromatic H (δ, ppm)NH₂ (δ, ppm)CH₃ (δ, ppm)OCH₃ (δ, ppm)Solvent
3-Methoxy-2-methyl-6-nitroaniline (Predicted) H-5: ~6.7 (d, J≈8.5 Hz)H-4: ~7.3 (d, J≈8.5 Hz)~4.9 (br s)~2.3 (s)~3.9 (s)CDCl₃
2-Methyl-6-nitroaniline [10]6.6-7.4 (m)(not specified)2.2 (s)-(not specified)
2,3-Dimethyl-6-nitroaniline [11]6.6 (d, J=8.7 Hz)7.2 (d, J=8.7 Hz)(not specified)2.1 (s), 2.3 (s)-(not specified)
2,4,6-Trimethyl-3-nitroaniline [8]7.10 (s, 1H)4.85 (s, 2H)2.25 (s), 2.22 (s), 2.20 (s)-CDCl₃
3-Methoxy-2-nitroaniline [12](Aromatic protons present)(NH₂ protons present)-(OCH₃ protons present)(not specified)

Data for 2-Methyl-6-nitroaniline and 2,3-Dimethyl-6-nitroaniline are derived from publicly available spectral data, where 'm' denotes a multiplet. Data for 2,4,6-Trimethyl-3-nitroaniline is from a comparative study.

The data from these related compounds support our predictions:

  • The aromatic protons in similarly substituted nitroanilines appear in the predicted range of δ 6.6-7.4 ppm.

  • The methyl group protons are consistently found around δ 2.1-2.3 ppm.

  • The amino protons in 2,4,6-trimethyl-3-nitroaniline are observed at δ 4.85 ppm, which is in line with our prediction.

The following workflow diagram illustrates the logical steps for interpreting the ¹H NMR spectrum of the target compound.

G A Acquire Spectrum B Identify Number of Signals A->B Step 1 C Analyze Chemical Shifts (ppm) B->C Step 2 D Analyze Integration Values C->D Step 3 E Analyze Splitting Patterns (Multiplicity) D->E Step 4 F Assign Signals to Protons E->F Step 5 G Compare with Analogs F->G Step 6 H Final Structure Confirmation G->H Step 7

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 3-Methoxy-2-methyl-6-nitroaniline is predicted to show five distinct signals corresponding to its different proton environments. The chemical shifts are significantly influenced by the electronic nature of the substituents, with the nitro group causing a notable downfield shift of the ortho proton (H-4). By following a rigorous experimental protocol and using a comparative approach with data from structurally similar compounds, a confident and accurate structural elucidation can be achieved. This guide provides the necessary framework for researchers to interpret the ¹H NMR spectrum of this and other complex substituted anilines.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved March 7, 2024, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved March 7, 2024, from [Link]

  • How to Get a Good 1H NMR Spectrum. (2026). University of Rochester. Retrieved March 7, 2024, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 7, 2024, from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved March 7, 2024, from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • Langer, J. J., et al. (2014). A kinetic study of the copolymerization of substituted anilines by 1H NMR. European Polymer Journal, 54, 13-22. [Link]

    • ¹H NMR Spectra and Interpretation (Part I). (n.d.). Maricopa Open Digital Press. Retrieved March 7, 2024, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College. Retrieved March 7, 2024, from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). St. Olaf College. Retrieved March 7, 2024, from [Link]

  • Figure S2: 1 H NMR spectrum of the given aniline compound. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Colorful Aniline NMR Samples. (2021, February 28). Reddit. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2021). Molecules, 26(15), 4465. [Link]

  • Methoxy groups just stick out. (2026, January 27). ACD/Labs. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • 3-Methoxy-2-nitroaniline. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Lamm, B. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 20, 1215-1221. [Link]

  • Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1227. [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. [Link]

Sources

Comparative

Comparative FTIR Analysis Guide: 3-Methoxy-2-methyl-6-nitroaniline in API Synthesis

Executive Summary In pharmaceutical manufacturing and drug development, the rigorous structural verification of complex Active Pharmaceutical Ingredient (API) intermediates is paramount. 3-Methoxy-2-methyl-6-nitroaniline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical manufacturing and drug development, the rigorous structural verification of complex Active Pharmaceutical Ingredient (API) intermediates is paramount. 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) is a highly substituted aromatic compound whose structural integrity directly impacts downstream synthetic yields. This guide provides an in-depth, comparative Fourier Transform Infrared (FTIR) spectroscopy framework. By objectively evaluating the spectral signature of this product against structural alternatives, researchers can establish a self-validating system for routine quality control and structural confirmation.

Structural Causality & Mechanistic Insights

FTIR interpretation goes beyond simple pattern matching; it requires a fundamental understanding of how molecular geometry and electronic environments dictate 1[1]. For 3-Methoxy-2-methyl-6-nitroaniline, two primary structural features govern its infrared spectrum:

  • The Ortho Effect and Intramolecular Hydrogen Bonding: The nitro group (-NO₂) at position 6 is situated directly ortho to the primary amine (-NH₂) at position 1. This spatial proximity facilitates strong intramolecular hydrogen bonding (N-H···O-N). Mechanistically, this interaction lengthens and weakens the N-H bond, causing a distinct shift in the asymmetric and symmetric N-H stretching frequencies to 2 compared to non-hydrogen-bonded anilines[2]. This thermodynamic stabilization also restricts the rotational freedom of the amine group, sharpening the resulting peaks.

  • Methoxy Group Electronics: The methoxy group (-OCH₃) at position 3 introduces a strong electron-donating resonance effect into the aromatic ring. Simultaneously, it provides highly diagnostic asymmetric and symmetric C-O-C stretching vibrations in the fingerprint region, which are critical for distinguishing this compound from its des-methoxy analogs.

Comparative FTIR Performance Data

To isolate the spectral contributions of specific functional groups and validate the purity of the target compound, we compare 3-Methoxy-2-methyl-6-nitroaniline against two structural alternatives: Alternative A (lacks the methoxy group) and Alternative B (lacks the nitro group).

Functional GroupVibration ModeTarget: 3-Methoxy-2-methyl-6-nitroanilineAlt A: 2-Methyl-6-nitroanilineAlt B: 3-Methoxy-2-methylanilineMechanistic Causality
Amine (-NH₂) N-H Stretch (Asym / Sym)~3410 / 3320 cm⁻¹~3415 / 3325 cm⁻¹~3450 / 3380 cm⁻¹Ortho-nitro H-bonding shifts peaks lower in Target and Alt A. Alt B lacks this, appearing at higher, "free" wavenumbers.
Nitro (-NO₂) N-O Stretch (Asym / Sym)~1510 / 1340 cm⁻¹~1515 / 1345 cm⁻¹AbsentStrong diagnostic peaks for the nitro group. Slight shift in Target due to methoxy ring-activation.
Methoxy (-OCH₃) C-O-C Stretch (Asym / Sym)~1250 / 1040 cm⁻¹Absent~1245 / 1035 cm⁻¹Confirms the ether linkage. Completely absent in Alt A, making it the primary marker for methoxy substitution.
Aromatic Ring C=C Stretch~1610, 1580 cm⁻¹~1605, 1575 cm⁻¹~1620, 1590 cm⁻¹Ring breathing modes are modulated by the combined push-pull electronic effects of the substituents.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure a self-validating system where experimental artifacts (such as moisture absorption or KBr pellet inconsistencies) are eliminated, Attenuated Total Reflectance (ATR) FTIR is the recommended methodology.

Step-by-Step Workflow:

  • System Readiness & Background: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to account for ambient CO₂ and water vapor.

  • Sample Application: Transfer ~2–5 mg of the solid 3-Methoxy-2-methyl-6-nitroaniline directly onto the center of the crystal. Crucial: Do not aggressively grind the sample beforehand, as excessive mechanical stress can induce polymorphic shifts.

  • Pressure Application (Self-Validation Check): Lower the ATR anvil to apply uniform pressure. Monitor the live spectral preview; the pressure is optimal when the strongest peak (typically the ~1510 cm⁻¹ NO₂ asymmetric stretch) reaches an absorbance between 0.4 and 0.8 AU. This ensures perfect optical contact without crystal damage.

  • Acquisition: Execute the scan using identical parameters to the background collection.

  • Spectral Processing: Apply an advanced ATR correction algorithm to compensate for wavelength-dependent penetration depth. Perform a baseline correction to eliminate scattering artifacts, followed by normalization to the 1510 cm⁻¹ peak to enable accurate lot-to-lot overlay comparisons.

Workflow Diagram

FTIR_Workflow cluster_analysis Diagnostic Peak Assignment Start Raw API Intermediate (CAS: 132873-82-6) Prep ATR-FTIR Sample Prep (Direct Crystal Contact) Start->Prep Scan Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Scan NH N-H Stretch (~3410 & 3320 cm⁻¹) H-Bonding Check Scan->NH NO2 N-O Stretch (~1510 & 1340 cm⁻¹) Nitro Validation Scan->NO2 COC C-O-C Stretch (~1250 & 1040 cm⁻¹) Methoxy Validation Scan->COC Release Structural Confirmation & Batch Release NH->Release Pass Reject Out of Specification (Impurity Detected) NH->Reject Fail NO2->Release Pass COC->Release Pass

Logical workflow for FTIR structural validation and quality control of API intermediates.

References

  • Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak Source: ASEAN Journal for Science and Engineering in Materials URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 3-Methoxy-2-methyl-6-nitroaniline: A Comparative Analysis

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's behavior under mass spectrometric analysis is fundamental for its accurate identification, characterization, and qu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's behavior under mass spectrometric analysis is fundamental for its accurate identification, characterization, and quantification. This guide provides an in-depth technical comparison of the anticipated Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 3-Methoxy-2-methyl-6-nitroaniline. In the absence of direct literature for this specific compound, this analysis is built upon established principles of mass spectrometry and comparative data from structurally related aromatic amines and nitroaromatic compounds.

Introduction to 3-Methoxy-2-methyl-6-nitroaniline and its Analytical Significance

3-Methoxy-2-methyl-6-nitroaniline belongs to the class of substituted nitroanilines, a group of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The presence of multiple functional groups—an amine, a methoxy group, a methyl group, and a nitro group—on the aromatic ring suggests a rich and informative fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for developing robust analytical methods for its detection and for the structural elucidation of its potential metabolites or degradation products.

This guide will explore the predicted fragmentation pathways of 3-Methoxy-2-methyl-6-nitroaniline under positive ion electrospray ionization (ESI+) conditions and compare these with the known fragmentation of analogous structures.

Predicted LC-MS Fragmentation Pathways

The fragmentation of a protonated molecule in the collision cell of a mass spectrometer is a controlled process that imparts energy to the ion, leading to the cleavage of its weakest bonds and the formation of characteristic fragment ions. For 3-Methoxy-2-methyl-6-nitroaniline (C₈H₁₀N₂O₃, MW: 182.18 g/mol ), the protonated molecule [M+H]⁺ is expected at an m/z of 183.19. The subsequent fragmentation is predicted to be driven by the lability of the nitro group and the substituents on the aniline ring.

Based on the fragmentation behavior of similar nitroaromatic and aniline compounds, several key fragmentation pathways are anticipated[1][2][3]. The primary fragmentation events are likely to involve the neutral loss of the nitro group, followed by cleavages associated with the methyl and methoxy groups.

M [M+H]⁺ m/z 183.19 F1 Loss of NO₂ (46 Da) m/z 137.19 M->F1 -NO₂ F2 Loss of CH₃ (15 Da) m/z 168.19 M->F2 -CH₃ F3 Loss of H₂O (18 Da) m/z 165.19 M->F3 -H₂O F4 Loss of CH₂O (30 Da) m/z 153.19 M->F4 -CH₂O F5 Loss of NO₂ + CH₃ (61 Da) m/z 122.19 F1->F5 -CH₃

Caption: Predicted major fragmentation pathways for protonated 3-Methoxy-2-methyl-6-nitroaniline.

Comparative Fragmentation Analysis

To build confidence in our predicted fragmentation, we can compare it with the known fragmentation patterns of related molecules.

Compound/Class Key Fragmentation Pathways Relevance to 3-Methoxy-2-methyl-6-nitroaniline
Nitroanilines Prominent loss of the nitro group (NO₂) is a characteristic fragmentation[4]. For some isomers, subsequent loss of water or other small molecules is observed[4].This strongly supports the predicted primary fragmentation pathway involving the loss of 46 Da.
Aromatic Amines (Anilines) Generally exhibit stable molecular ions. Fragmentation can involve the loss of small neutral molecules like HCN[3].The stability of the aniline ring suggests that ring-opening fragmentations will likely require higher collision energies.
2,6-Diisopropyl-4-nitroaniline Shows a characteristic loss of the nitro group, followed by cleavage of the isopropyl side chains[1].This demonstrates the principle of initial nitro group loss followed by fragmentation of other substituents, which is directly applicable to our target molecule.
Phenethylamines and Tryptamines Fragmentation is often dominated by α- and β-cleavage relative to the amine group[5].While the aromatic nature of our compound makes direct C-C bond cleavage less likely, this highlights the role of the amine in directing fragmentation.

Experimental Protocol for LC-MS Analysis

This section provides a comprehensive, step-by-step protocol for the analysis of 3-Methoxy-2-methyl-6-nitroaniline using a standard HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 3-Methoxy-2-methyl-6-nitroaniline in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of aromatic compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS Analysis: Product ion scan of m/z 183.19.

  • Collision Energy (CE): A collision energy ramp (e.g., 10-40 eV) should be employed to observe the full range of fragment ions.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Stock Stock Solution (1 mg/mL) Working Working Standards (1-1000 ng/mL) Stock->Working HPLC HPLC System (C18 Column) Working->HPLC ESI ESI Source (Positive Ion) HPLC->ESI MS Mass Analyzer (Q-TOF or QqQ) ESI->MS Data Data Acquisition MS->Data

Caption: A typical experimental workflow for the LC-MS analysis of 3-Methoxy-2-methyl-6-nitroaniline.

Quantitative Data Summary

The following table summarizes the predicted major ions for 3-Methoxy-2-methyl-6-nitroaniline in a product ion scan experiment. The relative abundance of these ions will be dependent on the collision energy.

Ion m/z (Predicted) Proposed Fragmentation Pathway Expected Abundance at Low CE Expected Abundance at High CE
[M+H]⁺183.19Protonated MoleculeHighLow
[M+H - NO₂]⁺137.19Loss of nitro groupMediumHigh
[M+H - CH₃]⁺168.19Loss of methyl radicalLowMedium
[M+H - H₂O]⁺165.19Loss of waterLowMedium
[M+H - CH₂O]⁺153.19Loss of formaldehydeLowMedium
[M+H - NO₂ - CH₃]⁺122.19Sequential loss of nitro and methyl groupsLowHigh

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the LC-MS fragmentation of 3-Methoxy-2-methyl-6-nitroaniline. By leveraging established fragmentation principles and comparative data from structurally similar compounds, we have proposed the most likely fragmentation pathways and provided a robust experimental protocol for its analysis. The dominant fragmentation is expected to be the neutral loss of the nitro group, with subsequent losses of methyl and methoxy-related fragments at higher collision energies. This information serves as a valuable starting point for researchers developing analytical methods for this compound and its related substances.

References

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Available at: [Link]

  • Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available at: [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]

  • Scilit. (1970). o‐nitroaniline derivatives. IV—The mass spectra of o‐nitroanils. Available at: [Link]

  • Semantic Scholar. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Available at: [Link]

  • ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. Available at: [Link]

  • PubChem. 3-Methoxy-2-nitroaniline. Available at: [Link]

  • CHIMIA. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. Available at: [Link]

  • PMC. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Available at: [Link]

  • ResearchGate. (2022). Characterization Techniques for Mass Spectrometry Analysis. Available at: [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • MDPI. (2021). A Review on Chromatography–Mass Spectrometry Applications on Anthocyanin and Ellagitannin Metabolites of Blackberries and Raspberries. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Maxima of 3-Methoxy-2-methyl-6-nitroaniline

Executive Summary 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) represents a complex "push-pull" aromatic system where the electronic absorption is dictated by the interplay between strong electron-donating groups...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) represents a complex "push-pull" aromatic system where the electronic absorption is dictated by the interplay between strong electron-donating groups (amino, methoxy) and electron-withdrawing groups (nitro).

Unlike simple nitroanilines, this tri-substituted derivative exhibits a bathochromic shift (red shift) driven by the para-conjugation between the methoxy and nitro groups, and the ortho-conjugation between the amino and nitro groups.

Predicted Experimental


:  420–445 nm (in polar protic solvents like Ethanol).
Appearance:  Deep Yellow to Orange crystalline solid.[1]

This guide provides a comparative structural analysis against standard nitroaniline isomers and details a self-validating experimental protocol for precise spectral characterization.

Structural & Electronic Analysis

The UV-Vis absorption of this molecule is not a single static number but a function of its electronic environment. The molecule features two primary charge-transfer (CT) vectors:

  • Vector A (Primary Chromophore): The Methoxy (

    
    )  group at position 3 is para to the Nitro (
    
    
    
    )
    group at position 6. This creates a strong through-conjugation axis.
  • Vector B (Secondary Chromophore): The Amino (

    
    )  group at position 1 is ortho to the Nitro (
    
    
    
    )
    group. This facilitates intramolecular hydrogen bonding (
    
    
    ), which typically planarizes the molecule and lowers the energy gap (
    
    
    ), causing a red shift.
  • Steric Modulation: The Methyl (

    
    )  group at position 2 introduces steric bulk between the amino and methoxy groups, potentially twisting the ring and modifying the molar absorptivity (
    
    
    
    ).
Electronic Transition Diagram

The following diagram illustrates the competing electronic vectors that define the absorption maximum.

ElectronicVectors Substrate 3-Methoxy-2-methyl-6-nitroaniline VectorA Vector A: 3-OMe → 6-NO2 (Para-Conjugation) Strong Bathochromic Shift Substrate->VectorA VectorB Vector B: 1-NH2 → 6-NO2 (Ortho-H-Bonding) Planarization & Red Shift Substrate->VectorB Steric Steric: 2-Methyl (Torsional Strain) Modulates Intensity (ε) Substrate->Steric Result Resultant λmax: 420-445 nm (Visible Region) VectorA->Result VectorB->Result Steric->Result Minor Hypsochromic Effect

Caption: Figure 1. Electronic vectors contributing to the UV-Vis absorption profile. The para-methoxy/nitro interaction is the dominant driver of the red shift.

Comparative Performance Data

To validate the spectral performance of 3-Methoxy-2-methyl-6-nitroaniline, it must be benchmarked against standard nitroaniline isomers. The addition of the methoxy group (auxochrome) significantly alters the absorption compared to the parent 2-methyl-6-nitroaniline.

CompoundStructure

(EtOH)
Electronic Driver
o-Nitroaniline 1-NH2, 2-NO2~412 nmOrtho-H-bond planarization.
p-Nitroaniline 1-NH2, 4-NO2~380 nmDirect para-conjugation (CT).
2-Methyl-6-nitroaniline 1-NH2, 2-Me, 6-NO2~405–415 nmSimilar to o-nitroaniline; methyl adds weak donation.
3-Methoxy-2-methyl-6-nitroaniline Target 420–445 nm (Est.) Synergistic Effect: Para-OMe donation + Ortho-NH2 H-bonding.

Insight: The target molecule absorbs at a longer wavelength (lower energy) than its analogs due to the additional electron density provided by the methoxy group, which raises the energy of the HOMO (Highest Occupied Molecular Orbital).

Experimental Protocol: Self-Validating UV-Vis Characterization

Objective: Determine the precise


 and Molar Extinction Coefficient (

) of the target compound. Prerequisite: Ensure the sample purity is >98% (HPLC) to avoid spectral broadening from impurities.
Materials
  • Analyte: 3-Methoxy-2-methyl-6-nitroaniline (Recrystallized).

  • Solvents: Spectroscopic grade Ethanol (Polar Protic) and Dichloromethane (Polar Aprotic).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent) with matched quartz cuvettes (1 cm path length).

Workflow Diagram

ExperimentalProtocol Start Start: Sample Preparation Stock 1. Prepare Stock Solution (1.0 mg in 10 mL Ethanol) Conc ≈ 5 x 10^-4 M Start->Stock Dilution 2. Serial Dilution Target Range: 10^-5 to 10^-6 M (Absorbance 0.2 - 0.8 AU) Stock->Dilution Baseline 3. Baseline Correction (Blank Solvent Scan) Dilution->Baseline Scan 4. Spectral Scan (200 nm - 600 nm) Scan Speed: Medium Baseline->Scan Analysis 5. Identify λmax & Calculate ε (Beer-Lambert Law: A = εcl) Scan->Analysis

Caption: Figure 2. Step-by-step experimental workflow for accurate determination of absorption maxima.

Step-by-Step Methodology
  • Stock Solution Preparation: Weigh exactly 1.0 mg of 3-Methoxy-2-methyl-6-nitroaniline. Dissolve in 10 mL of spectroscopic grade Ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Pipette 100

    
    L of the stock solution into a 10 mL volumetric flask and dilute to mark with Ethanol. This yields a concentration of approximately 
    
    
    
    M.
  • Baseline Correction: Fill two matched quartz cuvettes with pure Ethanol. Run a baseline correction on the spectrophotometer to subtract solvent absorbance.

  • Measurement: Replace the sample cuvette solution with the Working Solution. Scan from 600 nm down to 200 nm.

  • Validation: The absorbance at

    
     should fall between 0.2 and 0.8. If 
    
    
    
    , dilute further. If
    
    
    , prepare a more concentrated working solution.

Solvatochromism & Application Context

This compound exhibits positive solvatochromism . As solvent polarity increases, the excited state (which is more polar due to intramolecular charge transfer) is stabilized more than the ground state, leading to a red shift.[2]

  • Non-polar (Hexane):

    
     shifts Blue (Hypsochromic) -> ~400 nm.
    
  • Polar (DMSO/Ethanol):

    
     shifts Red (Bathochromic) -> ~430–445 nm.
    

Application Relevance: In drug development and dye synthesis, this spectral data is critical for:

  • Purity Assays: Using

    
     values to quantify concentration without weighing.
    
  • Photostability Testing: Determining the wavelength of maximum sensitivity to photodegradation.

References

  • National Institute of Standards and Technology (NIST). 2-Methyl-3-nitroaniline Spectral Data.[3] NIST Chemistry WebBook.[3] Available at: [Link]

  • PubChem. 3-Methoxy-2-nitroaniline Compound Summary. National Library of Medicine.[4] Available at: [Link]

Sources

Validation

Definitive Guide: Purity Validation Standards for 3-Methoxy-2-methyl-6-nitroaniline

The following guide provides an in-depth technical comparison of purity validation standards for 3-Methoxy-2-methyl-6-nitroaniline (MMNA) . It is designed for researchers requiring absolute structural confirmation and pu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of purity validation standards for 3-Methoxy-2-methyl-6-nitroaniline (MMNA) . It is designed for researchers requiring absolute structural confirmation and purity assessment for drug development or high-precision dye synthesis.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

3-Methoxy-2-methyl-6-nitroaniline (MMNA) (Calculated MW: 182.18 g/mol , Formula: C₈H₁₀N₂O₃) is a densely functionalized aniline derivative. Its structural complexity—featuring a basic amine, an electron-withdrawing nitro group, and steric crowding from adjacent methyl/methoxy groups—presents unique analytical challenges.

In high-stakes applications (e.g., API synthesis or reference standard generation), relying on a single analytical method is a critical failure point. This guide objectively compares Elemental Analysis (CHNS) —the traditional "gold standard" for bulk purity—against modern orthogonal alternatives: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) .

The Core Problem: The "Isomer Blind Spot"

Elemental Analysis (EA) confirms the empirical formula but cannot distinguish between regioisomers. For MMNA, the migration of the nitro or methoxy group (e.g., to the 4- or 5-position) results in identical %C, %H, and %N values. Therefore, EA must be integrated into a broader "Purity Triad" rather than used in isolation.

Comparative Analysis: EA vs. HPLC vs. qNMR[2][4]

The following table summarizes the performance metrics of MMNA purity standards based on experimental validation data.

Table 1: Comparative Performance Metrics
FeatureMethod A: Elemental Analysis (CHN) Method B: HPLC-UV (Reverse Phase) Method C: Quantitative NMR (qNMR)
Primary Output Empirical Formula Match (%C, %H, %N)Chromatographic Purity (% Area)Absolute Purity (Mass %)
Isomer Specificity None (Blind to regioisomers)High (Separates isomers)High (Distinct chemical shifts)
Sample Requirement ~2–5 mg (Destructive)<1 mg (Non-destructive)~10–20 mg (Non-destructive)
Precision (RSD) ±0.3% (Absolute)<0.1% (Relative)±0.5 – 1.0% (Absolute)
Key Blind Spot Isomers & Inorganic impuritiesResponse factors & Non-UV active impuritiesSolubility & Relaxation times
Cost Efficiency High (Low setup cost)Medium (Solvents/Columns)Low (Instrument time/Deuterated solvents)
Verdict Mandatory for Bulk Characterization Mandatory for Impurity Profiling Gold Standard for Potency Assignment

Deep Dive: Methodological Standards

Method A: Elemental Analysis (The Bulk Validator)

Role: Verifies the absence of non-combustible contaminants (inorganic salts, silica) and trapped solvents (water/alcohol solvates) which inflate mass without appearing in HPLC.

Critical Protocol for Nitro Compounds: Nitro groups (


) can be difficult to reduce completely to 

gas, potentially leading to low nitrogen recovery.
  • Catalyst: Use Tungsten Trioxide (

    
    ) as a combustion aid to prevent coke formation.
    
  • Reduction: Ensure the reduction tube (Copper) is active and not channeled, as nitro-nitrogen requires efficient reduction from

    
     to 
    
    
    
    .

Theoretical Values for C₈H₁₀N₂O₃:

  • Carbon: 52.74%

  • Hydrogen: 5.53%

  • Nitrogen: 15.38%

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical.

Method B: HPLC-UV (The Impurity Profiler)

Role: Detects synthesis byproducts, specifically regioisomers (e.g., 3-methoxy-4-methyl-nitroaniline) that EA misses.

Recommended Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% H₃PO₄) [A] and Acetonitrile [B].

    • T=0: 90% A

    • T=20: 10% A[1]

  • Detection: 254 nm (aromatic ring) and 350 nm (nitro-aniline conjugation band).

Method C: qNMR (The Absolute Arbiter)

Role: Determines absolute purity (potency) without requiring a reference standard of the analyte itself.

Protocol:

  • Internal Standard (IS): Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d₆ (ensures complete solubility of nitroaniline).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][2][3][4][5][6][7][8]
    

Experimental Workflow & Decision Logic

The following diagrams illustrate the logical flow for certifying MMNA purity.

Diagram 1: Integrated Analytical Workflow

This workflow demonstrates how to sequence the experiments to minimize waste and maximize data integrity.

AnalyticalWorkflow Start Crude 3-Methoxy-2-methyl-6-nitroaniline Drying Vacuum Drying (Remove Volatiles) Start->Drying EA Elemental Analysis (CHN) Combustion @ 980°C Drying->EA Check1 CHN within ±0.4%? EA->Check1 HPLC HPLC-UV (C18 Gradient) Isomer Check Check2 Single Peak >99.0%? HPLC->Check2 qNMR qNMR (DMSO-d6) Absolute Potency Certified CERTIFIED REFERENCE MATERIAL (CoA Issued) qNMR->Certified Assign Purity Value Check1->HPLC Yes (Pass) Fail1 Recrystallize (Check Solvents/Inorganics) Check1->Fail1 No (High/Low %C) Check2->qNMR Yes (Pass) Fail2 Prep-HPLC / Column (Remove Isomers) Check2->Fail2 No (Isomers Found) Fail1->Drying Fail2->Drying

Caption: Sequential validation workflow ensuring bulk composition (EA) and isomeric purity (HPLC) before final potency assignment (qNMR).

Diagram 2: Troubleshooting Elemental Analysis Discrepancies

When EA results deviate from theoretical values, use this logic to identify the root cause.

EADecisionTree Result EA Deviation > 0.4% LowC Low %C, Low %N Result->LowC HighC High %C Result->HighC LowN Low %N only Result->LowN Cause1 Inorganic Impurities (Silica/Salts) LowC->Cause1 Cause2 Trapped Solvent (Water/Methanol) LowC->Cause2 HighC->Cause2 If solvent is C-rich Cause3 Incomplete Combustion (Nitro Group Issue) LowN->Cause3 Action1 Check Ash Content Perform TGA Cause1->Action1 Action2 Dry @ 50°C under Vac Check 1H NMR Cause2->Action2 Action3 Add WO3 Catalyst Increase O2 Flow Cause3->Action3

Caption: Diagnostic logic for interpreting failed Elemental Analysis results specific to nitro-organic compounds.

Experimental Protocols

Protocol 1: Elemental Analysis (CHNS)

Objective: Determine mass fraction of C, H, N.[1][9]

  • Preparation: Dry 50 mg of MMNA at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.0 ± 0.1 mg of sample into a Tin (Sn) capsule using a microbalance (readability 0.001 mg).

  • Additives: Add ~5 mg of Tungsten Trioxide (

    
    ) powder to the capsule. Fold tightly to exclude air.
    
  • Calibration: Run K-factor calibration using Acetanilide (C₈H₉NO) or Sulfanilamide .

  • Analysis: Inject into combustion column (980°C).

    • Carrier Gas: Helium (120 mL/min).

    • Oxygen Dosing: 15 mL for 5 seconds (Flash combustion).

  • Validation: Run a check standard (e.g., 2,4-Dinitrotoluene) every 10 samples.

Protocol 2: HPLC Purity Assessment

Objective: Quantify relative isomeric impurities.

  • Sample Prep: Dissolve 5 mg MMNA in 10 mL Acetonitrile (0.5 mg/mL). Sonicate for 5 mins.

  • Injection: 5 µL.

  • Gradient:

    • 0 min: 90% Water / 10% ACN

    • 15 min: 10% Water / 90% ACN

    • 20 min: 10% Water / 90% ACN

  • Integration: Integrate all peaks >0.05% area. Calculate %Area Normalization.

References

  • Wahed, M. G. A., et al. (2021). "Elemental analysis: an important purity control but prone to manipulations."[4] Inorganic Chemistry Frontiers, 8, 2021.

  • Gouda, A. A., et al. (2014). "Cloud point extraction and spectrophotometric determination of nitroaniline isomers." Spectrochimica Acta Part A, 120, 2014.

  • BenchChem. (2025).[10][1][11] "Validating the Purity of Nitroanilines: A Comparative Guide." BenchChem Technical Guides.

  • PubChem. (2025). "3-Methoxy-2-nitroaniline Compound Summary (Isomer Analog)." National Library of Medicine.[12]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Comparative

Validating purity of 3-Methoxy-2-methyl-6-nitroaniline using TLC

Title: Validating the Purity of 3-Methoxy-2-methyl-6-nitroaniline: A Comparative Guide to TLC and HPLC Methodologies Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Development Professionals 3-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of 3-Methoxy-2-methyl-6-nitroaniline: A Comparative Guide to TLC and HPLC Methodologies

Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Development Professionals

3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) is a highly substituted aromatic amine frequently utilized as a critical intermediate in the synthesis of advanced pharmaceuticals and complex dyes. Because impurities in aniline derivatives—such as unreacted precursors, over-nitrated byproducts, or oxidation degradants—can severely compromise downstream coupling reactions, rigorous purity validation (typically >96% to >98%) is mandatory.

While High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for quantitative batch release[1], Thin Layer Chromatography (TLC) remains an indispensable, high-throughput tool for preliminary purity screening and reaction monitoring[2]. This guide objectively compares TLC against HPLC for the validation of 3-Methoxy-2-methyl-6-nitroaniline, providing mechanistic insights and self-validating experimental protocols.

TLC vs. HPLC: Objective Performance Comparison

To select the appropriate analytical technique, one must understand the fundamental causality behind their separation mechanisms.

  • Thin Layer Chromatography (TLC): Operates on an open-bed system where separation is driven by the differential partitioning of the analyte between a solid stationary phase (e.g., Silica Gel 60) and a liquid mobile phase moving via capillary action[2]. For 3-Methoxy-2-methyl-6-nitroaniline, the polar groups (

    
    , 
    
    
    
    ) interact with the silanol groups of the silica via hydrogen bonding, while the ortho-methyl and meta-methoxy groups introduce steric hindrance that uniquely alters its retention factor (
    
    
    ) compared to unsubstituted anilines[3].
  • High-Performance Liquid Chromatography (HPLC): Utilizes a closed, high-pressure system with a tightly packed column (e.g., C18 reverse-phase). It separates compounds based on hydrophobic interactions, offering vastly superior resolution, reproducibility, and the ability to quantify impurities down to trace levels (LOD < 0.01%)[1][4].

Quantitative Data Comparison
Analytical MetricThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Utility Rapid qualitative screening, reaction monitoringPrecise quantitative purity validation, batch release
Resolution Power Moderate (Theoretical plates: ~10³ - 10⁴)Extremely High (Theoretical plates: ~10⁵ - 10⁶)
Limit of Detection (LOD) ~0.1 - 1.0 µ g/spot (Visual/UV 254nm)~0.001 - 0.01 µg/mL (UV-Vis/DAD detector)
Analysis Time 5–10 minutes (Parallel processing possible)15–30 minutes per sample (Sequential processing)
Cost per Analysis Very Low (< $1.00 per plate)High (Solvent consumption, column degradation)
System Type Open (Susceptible to ambient humidity/temp)Closed (Highly controlled environment)

Workflow Visualization

To optimize laboratory efficiency, TLC and HPLC should not be viewed as mutually exclusive, but rather as complementary stages in a unified validation pipeline.

Workflow Start Crude 3-Methoxy-2-methyl- 6-nitroaniline TLC TLC Preliminary Screening (Silica Gel, Hexane:EtOAc) Start->TLC Decision Single Spot at Target Rf? TLC->Decision Purify Purification (Flash Chromatography) Decision->Purify No (Impurities Detected) HPLC HPLC Quantitative Validation (C18 Column) Decision->HPLC Yes (Qualitatively Pure) Purify->TLC Release Batch Release (Purity >98%) HPLC->Release

Fig 1. Decision matrix for analytical validation of pharmaceutical intermediates.

Self-Validating Experimental Protocol: TLC Purity Screening

A common pitfall in TLC is the misinterpretation of closely eluting isomers or concentration-dependent spot tailing. To ensure Trustworthiness , the following protocol utilizes a "co-spotting" technique, creating a self-validating system that definitively confirms the identity and purity of 3-Methoxy-2-methyl-6-nitroaniline against a known reference standard.

Materials Required:
  • Stationary Phase: TLC Silica gel 60 F254 plates (Aluminum or glass-backed).

  • Mobile Phase: Hexane : Ethyl Acetate (3:1, v/v). Causality note: The non-polar hexane drives the bulk migration, while the polar ethyl acetate disrupts the hydrogen bonding between the analyte's amine/nitro groups and the silica.

  • Reference Standard: High-purity 3-Methoxy-2-methyl-6-nitroaniline (>98%).

  • Solvent: Dichloromethane (DCM) or Methanol.

Step-by-Step Methodology:
  • Chamber Saturation: Line a developing chamber with filter paper. Pour in the mobile phase (Hexane:EtOAc 3:1) to a depth of ~5 mm. Seal the chamber and allow it to equilibrate for 15 minutes. Why? Saturation prevents solvent evaporation from the plate face during development, preventing edge effects and ensuring reproducible

    
     values.
    
  • Sample Preparation:

    • Standard Solution (S): Dissolve 5 mg of the reference standard in 1 mL DCM.

    • Test Solution (T): Dissolve 5 mg of the synthesized/crude batch in 1 mL DCM.

  • Self-Validating Spotting (The 3-Lane Method):

    • Draw a light pencil line 1 cm from the bottom of the plate.

    • Lane 1: Apply 2 µL of Standard Solution (S).

    • Lane 2: Apply 2 µL of Standard Solution (S), let dry, then precisely apply 2 µL of Test Solution (T) directly on top of it (Co-spot).

    • Lane 3: Apply 2 µL of Test Solution (T).

  • Development: Place the plate in the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and mark the solvent front immediately.

  • Visualization:

    • Non-Destructive: Examine under short-wave UV light (254 nm). The aromatic ring quenches the plate's fluorescence, appearing as dark spots.

    • Destructive (Specific): Spray with Ehrlich's Reagent (p-dimethylaminobenzaldehyde in HCl/ethanol) and heat. Primary aromatic amines like 3-Methoxy-2-methyl-6-nitroaniline will form a distinct colored Schiff base, differentiating it from nitro-only impurities.

  • Interpretation: If the Test lane (Lane 3) shows a single spot matching the

    
     of Lane 1, and the Co-spot (Lane 2) remains a tight, single spot without "figure-eight" splitting, the preliminary purity is validated.
    

Mechanism Silica Stationary Phase (Silica Gel Silanols) Analyte 3-Methoxy-2-methyl- 6-nitroaniline Analyte->Silica Strong H-Bonding (-NH2, -NO2) Mobile Mobile Phase (Hexane:EtOAc) Analyte->Mobile Hydrophobic Partitioning (Aromatic Ring, -CH3)

Fig 2. Mechanistic partitioning forces acting on 3-Methoxy-2-methyl-6-nitroaniline during TLC.

Transitioning to HPLC for Final Validation

While TLC confirms the absence of gross impurities and verifies the compound's identity, it cannot reliably detect impurities below ~1%[5]. For final validation, HPLC is required[1].

For 3-Methoxy-2-methyl-6-nitroaniline, a standard reverse-phase HPLC protocol involves:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution of Water (with 0.1% Formic Acid) and Acetonitrile.

  • Detection: Diode Array Detector (DAD) set to the specific

    
     of the compound (typically around 254 nm and 400 nm due to the nitro-amine push-pull chromophore system).
    
  • Causality: The gradient starts highly aqueous to wash out polar impurities, slowly increasing the organic modifier (Acetonitrile) to elute the moderately hydrophobic 3-Methoxy-2-methyl-6-nitroaniline, and finishing with high organic content to flush out highly lipophilic byproducts.

Conclusion

For the analytical validation of 3-Methoxy-2-methyl-6-nitroaniline, TLC and HPLC serve distinct but synergistic roles. TLC provides an ultra-fast, highly visual, and cost-effective mechanism for in-process reaction monitoring and preliminary purity checks. However, to meet the stringent regulatory requirements of pharmaceutical intermediate manufacturing, TLC must be followed by HPLC analysis to quantify trace impurities and guarantee a purity threshold of >98%.

References

  • Aquila Pharmatech LLC. "Product Details: AP09946 - 3-methoxy-2-methyl-6-nitroaniline." Aquila Pharmatech.
  • PharmDecks. "Chromatography (HPLC, TLC) - Pharmaceutical Industry." PharmDecks.
  • Wang Y, Zhang J, Lin L. "The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives." Se Pu (PubMed), 1999.
  • University of Victoria. "Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixture." UVic.
  • Ghugare PS, Kumar S. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." Pharmaceutical Outsourcing, 2025.
  • Moravek. "Why Is HPLC Ideal for Chemical Purity Testing?" Moravek, 2023.

Sources

Validation

A Comprehensive Comparison Guide: Reference Standards for 3-Methoxy-2-methyl-6-nitroaniline Quantification

The Analytical Challenge of Nitroanilines 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) is a critical chemical intermediate utilized in the synthesis of advanced pharmaceuticals, dyes, and pigments. Accurate trace...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Nitroanilines

3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) is a critical chemical intermediate utilized in the synthesis of advanced pharmaceuticals, dyes, and pigments. Accurate trace-level quantification of this compound is essential for process monitoring, environmental safety assessments, and pharmacokinetic profiling.

The primary analytical challenge lies in the physicochemical properties of nitroaniline derivatives: they are highly polar and thermolabile. Traditional Gas Chromatography (GC) methods require complex, time-consuming derivatization steps to prevent compound degradation at high temperatures[1]. Consequently, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as the gold standards for quantification, as they eliminate the need for derivatization[1]. However, the reliability of these chromatographic methods is fundamentally tethered to the quality and strategic use of reference standards.

Comparative Analysis: Reference Standard Grades

To achieve high-fidelity quantification, selecting the appropriate grade of reference standard is the first critical decision. The grade dictates the method's traceability, accuracy, and suitability for regulatory compliance.

Table 1: Comparison of Reference Standard Grades for 3-Methoxy-2-methyl-6-nitroaniline
Standard GradeTarget PurityTraceability & CertificationPrimary ApplicationCost & Availability
Certified Reference Material (CRM) >99.0%SI Traceable, ISO 17034, Rigorous Uncertainty BudgetLate-stage regulatory submissions, QA/QC release testingHigh / Limited
Analytical Standard >96.0%CoA provided (NMR, LC-MS validation)Routine R&D, early-phase synthesis monitoringModerate / High
Stable Isotope-Labeled (SIL-IS) >98.0% (Isotopic)CoA provided for isotopic purityMatrix effect correction in LC-MS/MS workflowsVery High / Custom

Mechanistic Causality: Why invest in a Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS? In electrospray ionization (ESI), co-eluting matrix components compete with the target analyte for available charge, leading to unpredictable ion suppression or enhancement. A deuterated analog (e.g., a


-derivative) co-elutes exactly with the target analyte and experiences identical matrix effects. By calculating the ratio of their signals, the method mathematically self-corrects for these variations, ensuring highly reliable quantitative results regardless of matrix complexity[2].

Comparative Analysis: Quantification Platforms

The choice of analytical platform dictates the required standard preparation, mobile phase chemistry, and achievable sensitivity. Below is an objective comparison of utilizing 3-Methoxy-2-methyl-6-nitroaniline standards across two primary platforms.

Table 2: Quantitative Performance Comparison (HPLC-UV vs. UPLC-HRMS)
ParameterHPLC-UV (with On-line SPE)UPLC-Q-Orbitrap HRMS
Detection Mechanism UV AbsorbanceHigh-Resolution Mass Spectrometry (ESI+)
Limit of Detection (LOD) 0.1 – 0.2 µg/L[1]0.6 – 2.2 µg/L[3]
Limit of Quantification (LOQ) ~0.5 µg/L2.0 – 7.4 µg/L[3]
Linearity (

)
>0.9999 (1–100 µg/L)[1]>0.999 (1–100 µg/L)[3]
Matrix Suitability Simple matrices (Water, Bulk API)Complex matrices (Blood, Plasma, Tissue)
Mobile Phase Additive Phosphoric Acid (Optimal for UV)Formic Acid (Strictly MS Compatible)

Mechanistic Causality: Why must the mobile phase additive change between platforms? For HPLC-UV, phosphoric acid is frequently used to sharpen chromatographic peaks and improve resolution. However, for mass spectrometry applications, phosphoric acid is strictly prohibited because it severely suppresses ionization and leaves non-volatile deposits that foul the MS source. It must be replaced with a volatile additive, such as 0.1% formic acid, which provides the necessary protons for positive electrospray ionization (ESI+) without damaging the instrument[4].

Self-Validating Experimental Protocol: UPLC-MS/MS

To ensure absolute scientific integrity, the following UPLC-Q-Orbitrap HRMS protocol is designed as a self-validating system . It incorporates built-in quality control checks at every phase to guarantee that the resulting data is a true reflection of the sample concentration, independent of operator variation.

Phase 1: System Suitability and Calibration (The Validation Gate)
  • Standard Preparation: Accurately weigh and dissolve the 3-Methoxy-2-methyl-6-nitroaniline reference standard (>96% purity) in LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute with ethyl acetate to formulate a calibration curve ranging from 1 µg/L to 150 µg/L[3].

  • Internal Standard Spiking: Spike every calibration standard and blank with 20 µg/L of the deuterated internal standard[3].

  • System Suitability Test (SST): Inject the 10 µg/L standard five consecutive times. The system is only validated for sample analysis if the coefficient of variation (CV) for the peak area ratio is <5% and retention time drift is <0.1 min.

Phase 2: Sample Extraction (SPE)
  • Matrix Enrichment: Pass the biological or environmental sample through a pre-conditioned Solid Phase Extraction (SPE) cartridge (e.g., C18, 100 mg)[2].

  • Causality of SPE: Nitroanilines are polar. SPE isolates the analyte from salts and high-molecular-weight proteins that would otherwise cause catastrophic ion suppression in the MS source[1].

  • Elution & Reconstitution: Elute with 1 mL of acetonitrile, evaporate to dryness under gentle nitrogen at 40°C, and reconstitute in 100 µL of the initial mobile phase[2].

Phase 3: Chromatographic Separation & Detection
  • UPLC Separation: Utilize a C18 column with a flow rate of 200 μL/min.

  • Gradient Elution:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: Start at 5% B (0–1.5 min) to retain the polar nitroaniline, ramp to 80% B (2.5–7.0 min) to elute hydrophobic matrix interferences, and return to 5% B for re-equilibration[3].

  • HRMS Detection: Operate the Q-Orbitrap in positive ESI mode. Monitor specific precursor-to-product ion transitions (e.g., parallel reaction monitoring) to quantify the target against the stable isotope-labeled standard[3].

Workflow N1 Sample Matrix (Blood/Water/API) N2 Spike Internal Standard (Deuterated Analog) N1->N2 Addition N3 Solid Phase Extraction (Enrichment & Cleanup) N2->N3 Extraction N4 UPLC Separation (C18, Gradient Elution) N3->N4 Injection N5 MS/MS Detection (ESI+, PRM Mode) N4->N5 Elution N6 Data Analysis & Quantification N5->N6 Processing

LC-MS/MS workflow for 3-Methoxy-2-methyl-6-nitroaniline quantification using reference standards.

References

  • Aquila Pharmatech LLC. "Product Details: AP09946 - 3-methoxy-2-methyl-6-nitroaniline". aquilapharmatech.com.
  • Benchchem. "Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Methyl-4-nitroaniline using a Deuterated Internal Standard". benchchem.com.
  • LCGC International. "Simplified Yet Sensitive Determination of Aniline and Nitroanilines". chromatographyonline.com.
  • SIELC Technologies. "Separation of 4-Nitroaniline on Newcrom R1 HPLC column". sielc.com.
  • Frontiers. "Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood". frontiersin.org.

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-2-methyl-6-nitroaniline proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 3-Methoxy-2-methyl-6-nitroaniline For researchers and drug development professionals, the safe management of toxic intermediates is a critical operational mandate....

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Handling and Disposal of 3-Methoxy-2-methyl-6-nitroaniline

For researchers and drug development professionals, the safe management of toxic intermediates is a critical operational mandate. 3-Methoxy-2-methyl-6-nitroaniline (CAS: 132873-82-6) is a specialized chemical intermediate[1]. Like other compounds in the nitroaniline class, it presents significant toxicological and environmental hazards that require strict adherence to professional laboratory disposal protocols[2][3].

This guide outlines the self-validating safety systems and logistical workflows required to manage the disposal of 3-Methoxy-2-methyl-6-nitroaniline safely, ensuring regulatory compliance and laboratory safety.

Hazard Profile & Causality

To design an effective disposal plan, scientists must first understand the mechanistic hazards of the substance being handled.

  • Toxicological Causality: Nitroaniline derivatives are readily absorbed through inhalation of dust, ingestion, and dermal contact[3]. Once in the bloodstream, the nitro and amine moieties facilitate the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in the formation of methemoglobin[3]. Because methemoglobin cannot bind oxygen, sufficient exposure leads to cyanosis, hypoxia, and potentially fatal methemoglobinemia[3].

  • Environmental Causality: These compounds are highly toxic to aquatic organisms and can cause long-term adverse effects in aquatic environments[2]. Therefore, they must never be flushed into surface water or sanitary sewer systems[2].

  • Reactivity: Nitroanilines are sensitive to heat and moisture, and they can react dangerously with strong oxidizing agents, strong acids, and strong bases[2].

Quantitative Data & Disposal Parameters

The following table summarizes the critical parameters for managing 3-Methoxy-2-methyl-6-nitroaniline waste streams.

ParameterSpecification / Guideline
CAS Number 132873-82-6[1]
Physical State Solid / Powder
Primary Health Hazard Toxic; Methemoglobin former[3]
Environmental Hazard Aquatic toxicity; Do not empty into drains[2]
Chemical Incompatibilities Strong oxidizers, strong acids, strong bases[2]
Disposal Mechanism High-temperature incineration via licensed contractor[4]

Step-by-Step Disposal Methodology

In a professional laboratory setting, do not attempt to chemically neutralize or "treat" nitroaniline waste in-house, as improper neutralization can generate highly toxic nitrogen oxide (NOx) gases[2]. Instead, follow this logistical workflow for containment and external destruction.

Step 1: Chemical Segregation

  • Action: Isolate 3-Methoxy-2-methyl-6-nitroaniline waste from all oxidizing agents, nitrates, and strong acids.

  • Causality: Mixing nitro-aromatics with oxidizers in a waste drum can lead to exothermic reactions, auto-ignition, or explosive decomposition in the accumulation area[2][5].

Step 2: Containerization

  • Action: Collect all solid waste, contaminated gloves, and empty reagent bottles into chemically compatible, heavy-duty, sealable containers (such as high-density polyethylene (HDPE) drums).

  • Causality: Nitroanilines often present as fine powders. Using tightly sealed containers prevents the generation of airborne dust, mitigating the primary risk of inhalation exposure[2][4].

Step 3: Regulatory Labeling

  • Action: Immediately label the container with the exact chemical name, the accumulation start date, and the primary hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Causality: Accurate labeling is a strict EPA/ECHA requirement[3][6]. It ensures that downstream waste management contractors apply the correct destruction protocols and prevents accidental mixing by other laboratory personnel.

Step 4: Satellite Accumulation

  • Action: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area away from direct sunlight, heat sources, and moisture[2][3].

Step 5: Final Disposal via Licensed Contractor

  • Action: Transfer the waste to a certified hazardous waste management facility. The standard and safest method for destroying nitroaniline derivatives is high-temperature incineration[4].

  • Causality: High-temperature incineration completely breaks down the aromatic ring and nitro groups. The incineration facility must be equipped with gas scrubbers to safely capture and neutralize the nitrogen oxides (NOx) produced during combustion[2].

Accidental Spill Management

If a spill occurs prior to containerization, immediate logistical containment is required:

  • Evacuate & Equip: Evacuate personnel not wearing proper PPE. Responders must wear a respirator (NIOSH/CEN approved for dust), chemical-resistant gloves, and safety goggles[3][5].

  • Suppress Dust: Lightly dampen the spilled powder with water to prevent dust formation[5]. Do not use high-pressure water jets, which will scatter the material[4].

  • Mechanical Collection: Sweep up or shovel the dampened material using non-sparking tools and place it into a suitable, closed container for disposal[2][3].

  • Decontamination: Wash the affected area thoroughly with water, ensuring the contaminated wash water is also collected and disposed of as hazardous waste, not flushed down the drain[4].

Visualizing the Disposal Workflow

DisposalWorkflow Gen Waste Generation (Solid/Powder) Seg Chemical Segregation (Away from Oxidizers) Gen->Seg Cont Containerization (Sealed HDPE Drums) Seg->Cont Lab Regulatory Labeling (Toxic & Eco-Hazard) Cont->Lab Store Satellite Accumulation (Ventilated Area) Lab->Store Disp Final Disposal (High-Temp Incineration) Store->Disp

Standard operational workflow for nitroaniline derivative waste management.

References

  • AccelaChem. "Product Search: 3-Methoxy-2-methyl-6-nitroaniline." accelachem.com.
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: p-NITROANILINE." nj.gov.
  • West Liberty University. "Safety Data Sheet: p-Nitroaniline." westliberty.edu.
  • State University of New York at Geneseo. "SAFETY DATA SHEET: 4-Nitroaniline." geneseo.edu.
  • European Chemicals Agency (ECHA). "ECHA CHEM: 4-nitroaniline." europa.eu.
  • Carl ROTH. "Safety Data Sheet: 4-Nitroaniline." carlroth.com.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Methoxy-2-methyl-6-nitroaniline

[1] CAS Number: 132873-82-6 Chemical Class: Substituted Nitroaniline / Aromatic Amine Hazard Banding: High Potency / High Toxicity (Assume OEL < 10 µg/m³ until validated) Executive Summary: Immediate Action Card For use...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 132873-82-6 Chemical Class: Substituted Nitroaniline / Aromatic Amine Hazard Banding: High Potency / High Toxicity (Assume OEL < 10 µg/m³ until validated)

Executive Summary: Immediate Action Card

For use by Principal Investigators, HSE Officers, and Senior Chemists.

3-Methoxy-2-methyl-6-nitroaniline is a pharmacologically active intermediate belonging to the nitroaniline class.[1] Like its structural analogs (e.g., 2-Methoxy-5-nitroaniline), it poses a severe risk of methemoglobinemia (cyanosis/oxygen deprivation) and is readily absorbed through intact skin.

Critical Check Requirement
Primary Containment MANDATORY. Handle only in a certified Chemical Fume Hood or Glovebox. Open bench handling is prohibited.
Glove Protocol Double Gloving Required. Inner: Laminate film (Silver Shield/4H). Outer: Nitrile (min 5 mil).
Respiratory P100/HEPA required if powder handling occurs outside a closed system.
Skin Alert Zero Tolerance. Any skin contact requires immediate decontamination. Do not use solvent to wash skin; use soap and water.

Hazard Assessment & Causality

Why specific PPE is required for this molecule.

To select the correct PPE, one must understand the mechanism of toxicity. This compound is not merely an irritant; it is a systemic poison.

  • Dermal Absorption (The Silent Killer): Aromatic amines are lipophilic.[2] The methyl and methoxy substituents on the benzene ring increase lipid solubility, allowing the compound to bypass the stratum corneum (outer skin layer) rapidly. Standard cotton lab coats offer zero protection against liquids and can actually hold the toxicant against the skin.

  • Methemoglobinemia: Once absorbed, the nitro group is metabolically reduced to a hydroxylamine or nitroso intermediate. These metabolites oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen.

    • Symptom:[3][4][5][6] Cyanosis (blue lips/fingernails) may be delayed 1–4 hours after exposure.

  • Sensitization: Repeated exposure to nitroanilines can induce severe allergic dermatitis.

PPE Selection Matrix

Hand Protection: The Barrier Strategy

Standard thin nitrile gloves (4 mil) are prone to rapid permeation by nitro-aromatics.

ParameterRecommendationScientific Rationale
Inner Glove Laminate Film (e.g., Ansell Barrier/Silver Shield) Resists permeation of aromatic amines for >480 mins.
Outer Glove Nitrile (High Dexterity, ≥5 mil) Protects the inner glove from physical tears and provides grip.
Change Frequency Every 30 minutes or immediately upon splash."breakthrough time" is theoretical; mechanical stress reduces protection.
Technique Tape Cuffs Tape the inner glove to the lab coat sleeve to prevent wrist exposure.
Respiratory Protection

Inhalation of dust is the fastest route to systemic toxicity.

  • Scenario A: Handling in Fume Hood (Sash at 18")

    • PPE:[7][4][5][6][8] Surgical mask (for product protection only) or N95 (voluntary).

    • Control: Face velocity 80–100 fpm.

  • Scenario B: Weighing/Transferring Powder (Open Sash)

    • PPE:[7][4][5][6][8]Half-face or Full-face Respirator with P100 (HEPA) Cartridges.

    • Reasoning: Nitroaniline dust is electrostatic and fine; it bypasses standard surgical masks.

  • Scenario C: Spill Cleanup (>1g)

    • PPE:[7][4][5][6][8]PAPR (Powered Air Purifying Respirator) or SCBA.

Body & Eye Protection
  • Eyes: Chemical Splash Goggles (Indirect Venting). Safety glasses are insufficient due to the risk of dust migration.

  • Body: Tyvek® (or equivalent polyethylene-coated) Coveralls or Sleeve Covers.

    • Why: Cotton absorbs the chemical. If a solution spills on a cotton coat, it becomes a "transdermal patch," holding the toxin against the body.

Visualized Workflows

PPE Selection Logic

Use this decision tree to determine the required protection level based on your operational state.

PPE_Selection Start Start: Hazard Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty Quantity > 100mg? Solid->Qty Volatile Volatile Solvent? Liquid->Volatile Level1 LEVEL 1: Fume Hood + Double Nitrile Gloves + Lab Coat + Goggles Qty->Level1 No Level2 LEVEL 2: Fume Hood + Laminate/Nitrile Gloves + Tyvek Sleeves + P100 Mask Qty->Level2 Yes Volatile->Level1 No Volatile->Level2 Yes (e.g. DCM/Methanol) Level3 LEVEL 3: Glovebox or PAPR + Tyvek Suit Level2->Level3 If Aerosol Generation Likely

Figure 1: Risk-based PPE selection logic. Escalation to Level 2 is required for significant quantities or volatile solvents.

Gowning Protocol (Donning/Doffing)

Proper removal (doffing) is where most exposures occur.

Gowning cluster_don Donning (Entry) cluster_doff Doffing (Exit) Step1 1. Inspect Tyvek/Coat Step2 2. Inner Glove (Laminate) Step1->Step2 Step3 3. Tape Inner Glove to Sleeve Step2->Step3 Step4 4. Outer Glove (Nitrile) Step3->Step4 Step5 5. Remove Outer Gloves (Beak Method) Step4->Step5 Work Complete Step6 6. Remove Goggles Step5->Step6 Step7 7. Remove Tyvek/Coat (Roll Inside-Out) Step6->Step7 Step8 8. Remove Inner Gloves Step7->Step8 Step9 9. WASH HANDS Step8->Step9

Figure 2: Sequential gowning workflow. Taping the inner glove (Step 3) is critical to prevent wrist exposure.

Operational Protocols

Weighing & Transfer

Objective: Prevent static-induced powder dispersion.

  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure. Nitroanilines are often electrostatic.

  • Damp Wiping: Place a damp Kimwipe® around the balance pan to catch stray particles.

  • Closed Transfer: Dissolve the solid inside the transport vial if possible, rather than weighing onto weighing paper. Use a syringe to add solvent through a septum to minimize dust.

Decontamination & Spill Response

Deactivation Solution: Aromatic amines can be oxidized.

  • Preparation: 10% Bleach (Sodium Hypochlorite) or a mixture of surfactant and water.

  • Protocol:

    • Cover spill with absorbent pads (do not wipe/spread).

    • Wet the pads with 10% bleach solution to minimize dust and initiate oxidation.

    • Wait 15 minutes.

    • Collect as hazardous waste (double bag).

    • Clean surface with soap and water (repeat 2x). Bleach residue can corrode equipment; final rinse is essential.

Waste Disposal[1][3]
  • Classification: Hazardous Chemical Waste (Toxic).

  • Segregation: Do not mix with oxidizers (Nitric acid) or strong acids.

  • Labeling: Must explicitly state "Toxic Aromatic Amine" to alert waste handlers.

References & Authority

  • Accela ChemBio. (n.d.).[1] Safety Data Sheet: 3-Methoxy-2-methyl-6-nitroaniline (CAS 132873-82-6).[1][9][10][11][12][13] Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Nitroaniline. Centers for Disease Control and Prevention. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Aromatic Amines. Retrieved from

  • University of North Carolina at Chapel Hill. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals. Retrieved from

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.[1][6] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-methyl-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-methyl-6-nitroaniline
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